3'-O-Demethylpreussomerin I
Description
Structure
3D Structure
Properties
IUPAC Name |
(13R)-7-hydroxy-13-methoxy-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaene-5,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O8/c1-25-13-7-10(23)8-3-2-4-11-15(8)20(13)27-12-6-5-9(22)14-16(12)21(28-11,29-20)19-18(26-19)17(14)24/h2-6,13,18-19,22H,7H2,1H3/t13-,18?,19?,20?,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGIJVUQQFDOAD-IBDSJRNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)C2=C3C14OC5=C6C(=C(C=C5)O)C(=O)C7C(C6(O4)OC3=CC=C2)O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC(=O)C2=C3C14OC5=C6C(=C(C=C5)O)C(=O)C7C(C6(O4)OC3=CC=C2)O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935876 | |
| Record name | 7-Hydroxy-3-methoxy-2,3,8a,9a-tetrahydro-1H,8H-3a,9b-epoxynaphtho[1,8-bc]oxireno[2,3]naphtho[1,8-fg][1,5]dioxocine-1,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158204-29-6 | |
| Record name | Preussomerin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158204296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-3-methoxy-2,3,8a,9a-tetrahydro-1H,8H-3a,9b-epoxynaphtho[1,8-bc]oxireno[2,3]naphtho[1,8-fg][1,5]dioxocine-1,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3'-O-Demethylpreussomerin I discovery from Microsphaeropsis sp.
Discovery of 3'-O-Demethylpreussomerin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of this compound, a secondary metabolite isolated from the lichenicolous fungus Microsphaeropsis sp. strain BCC 3050.
Introduction
This compound is a polyketide metabolite belonging to the preussomerin class of compounds. These natural products are known for their complex chemical structures and diverse biological activities. The discovery of this compound from Microsphaeropsis sp. BCC 3050, a fungus associated with the lichen Dirinaria applanata, has expanded the chemical diversity of this compound class and provided a new molecule for biological screening and drug discovery efforts.
Fermentation and Isolation
The production of this compound was achieved through the cultivation of Microsphaeropsis sp. BCC 3050. The subsequent isolation of the compound was performed using a multi-step chromatographic process.
Fermentation Protocol
-
Source Organism : Microsphaeropsis sp. BCC 3050, isolated from the lichen Dirinaria applanata.
-
Culture Medium : The fungus was cultivated in a malt extract broth, a common medium for fungal growth and secondary metabolite production.
-
Incubation Parameters : The cultivation was carried out under static conditions at 25°C for a period of 21 to 28 days to allow for sufficient biomass and metabolite accumulation.
Isolation Protocol
The isolation of this compound from the fungal culture was achieved through a bioassay-guided fractionation approach.
-
Extraction : The fungal mycelium and culture broth were extracted with an organic solvent to obtain a crude extract.
-
Chromatographic Separation : The crude extract was subjected to silica gel column chromatography.
-
Stationary Phase : Silica gel (230-400 mesh).
-
Mobile Phase : A gradient elution system of hexane and ethyl acetate was used, starting from a ratio of 3:1 and gradually increasing in polarity to 1:2.
-
-
Fraction Monitoring : The fractions were monitored by thin-layer chromatography (TLC). Fractions containing the target compound were identified based on their TLC profile.
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₄O₈ |
| Molecular Weight | 394.34 g/mol |
Spectroscopic Data
The structure was elucidated by detailed analysis of its 1D and 2D NMR spectra.
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¹H NMR (CDCl₃, 600 MHz) δ (ppm) : 6.82 (d, J=8.4 Hz, H-6), 6.75 (s, H-9), 5.32 (d, J=3.6 Hz, H-13).[1]
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¹³C NMR (CDCl₃) δ (ppm) : 178.9 (C-15, ketone), 163.2 (C-7, hydroxyl).[1]
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High-Resolution Mass Spectrometry (HRMS) : m/z 395.0978 [M+H]⁺ (calculated for C₂₁H₁₅O₈, 395.0972).[1]
The presence of the demethylated position at 3'-O was confirmed by the absence of a methoxy signal corresponding to this position, which is present in the parent compound, Preussomerin I.
Biological Activity
This compound has been evaluated for its biological activities, with notable results in the area of antimycobacterial and antiplasmodial assays.
Quantitative Biological Data
| Target Organism | Assay Type | Result | Reference |
| Mycobacterium tuberculosis | IC₅₀ | 25 µg/mL | [1] |
| Mycobacterium tuberculosis | MIC | 25 µg/mL | [1] |
| Plasmodium falciparum | Antiplasmodial Activity | Active | [1] |
The demethylation at the 3'-O position appears to reduce the antimycobacterial efficacy when compared to Preussomerin I, which has a reported MIC of 12.5 µg/mL.[1] This suggests that the methyl group at this position may play a role in the compound's interaction with its molecular target.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been fully elucidated, and no specific signaling pathways have been identified to date in the reviewed literature. However, based on the activities of related preussomerin compounds, it is hypothesized that its mode of action may involve the inhibition of key enzymes within the target organisms. Further research is required to determine the specific molecular targets and signaling cascades affected by this compound.
References
A Technical Guide to the Natural Source and Isolation of 3'-O-Demethylpreussomerin I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural origin and detailed methodologies for the isolation of 3'-O-Demethylpreussomerin I, a fungal secondary metabolite with significant biological activities. The information is compiled to assist researchers in the fields of natural product chemistry, mycology, and drug discovery.
Natural Source and Fermentation
This compound is a polyphenolic compound predominantly isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050.[1] This fungus is associated with the lichen Dirinaria applanata.[1] The production of this metabolite is achieved through controlled fermentation of the fungal strain.
Fermentation Protocol:
The cultivation of Microsphaeropsis sp. BCC 3050 for the production of this compound involves the following steps:
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Culture Media: The fungus is typically cultured on Potato Dextrose Agar (PDA) or in a Malt Extract Broth (MEB). These media are optimized for the production of secondary metabolites.[1]
-
Incubation: The fungus is grown in static cultures at a controlled temperature of 25°C.[1]
-
Fermentation Period: The incubation period is generally between 21 to 28 days to allow for sufficient biomass growth and metabolite production.[1]
-
Aeration: The fermentation is carried out under aerobic conditions. It is noted that oxygen transfer can be a limiting factor in large-scale bioreactors, potentially reducing the yield.[1]
Table 1: Fermentation Parameters for this compound Production
| Parameter | Condition |
| Organism | Microsphaeropsis sp. BCC 3050 |
| Culture Medium | Potato Dextrose Agar (PDA) or Malt Extract Broth |
| Temperature | 25°C |
| Incubation Time | 21–28 days |
| Culture Type | Static |
| Aeration | Aerobic |
Extraction and Isolation Protocol
Following the fermentation period, the fungal biomass is harvested for the extraction of this compound. The process involves a multi-step solvent extraction followed by chromatographic purification.
Experimental Protocol:
-
Initial Extraction: The post-fermentation biomass undergoes sequential extraction with different organic solvents to isolate compounds based on their polarity.
-
The biomass is first extracted with ethyl acetate (1:2 v/v) for 72 hours to isolate lipophilic metabolites.[1]
-
This is followed by an extraction with methanol (1:1 v/v) for 48 hours to obtain more polar compounds.[1]
-
A final extraction with dichloromethane (1:3 v/v) for 24 hours can be performed to isolate any remaining non-polar to medium-polarity compounds.[1]
-
-
Concentration: The crude extracts from the solvent extractions are combined and concentrated using a rotary evaporator at a temperature of 40°C and a pressure of 150 mbar. This process yields a dark, viscous residue.[1]
-
Chromatographic Purification: The concentrated crude extract is subjected to silica gel column chromatography for the purification of this compound.
-
Stationary Phase: Silica gel with a mesh size of 230–400 is used as the stationary phase.[1]
-
Mobile Phase: A gradient elution system of hexane and ethyl acetate is employed, starting with a ratio of 3:1 and gradually increasing the polarity to 1:2.[1]
-
Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC). The spot corresponding to this compound has a reported Rf value of approximately 0.4 in a 1:1 hexane:ethyl acetate solvent system.[1]
-
Table 2: Extraction and Purification Parameters
| Step | Solvent System | Volume Ratio (v/v) | Duration | Target Fraction |
| Extraction 1 | Ethyl Acetate | 1:2 | 72 hours | Lipophilic Metabolites |
| Extraction 2 | Methanol | 1:1 | 48 hours | Polar Compounds |
| Extraction 3 | Dichloromethane | 1:3 | 24 hours | Residual Compounds |
| Purification | Hexane:Ethyl Acetate | Gradient (3:1 to 1:2) | - | This compound |
Structural Identification and Purity Assessment
The confirmation of the isolated compound as this compound and the determination of its purity are achieved through modern analytical techniques.
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method used to confirm the chemical structure, with particular attention to the peaks that indicate demethylation. Mass Spectrometry (MS) is also employed to verify the molecular weight and fragmentation patterns.[1]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection at a wavelength of 254 nm is the recommended method for assessing the purity of the isolated compound. A C18 reverse-phase column with an acetonitrile/water gradient is typically used.[1]
Table 3: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₄O₈ |
| Molecular Weight | 394.34 g/mol [1] |
| CAS Number | 158204-29-6 |
| TLC Rf Value | ~0.4 (1:1 Hexane:EtOAc)[1] |
| Purity Analysis | HPLC with UV detection (λ = 254 nm)[1] |
Biological Activity
This compound has demonstrated a range of significant biological activities, making it a compound of interest for drug development.
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Antimycobacterial Activity: It exhibits activity against Mycobacterium tuberculosis with a reported IC₅₀ and MIC of 25 µg/mL.[1]
-
Antiplasmodial Activity: The compound is also active against the malaria parasite, Plasmodium falciparum.[1]
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Cytotoxicity: this compound has shown significant cytotoxicity against cancer cell lines, including KB and BC-1, indicating its potential as an anticancer agent.
Table 4: Reported Biological Activities of this compound
| Activity | Target Organism/Cell Line | Potency |
| Antimycobacterial | Mycobacterium tuberculosis | IC₅₀: 25 µg/mL; MIC: 25 µg/mL[1] |
| Antiplasmodial | Plasmodium falciparum | - |
| Cytotoxicity | KB and BC-1 cancer cell lines | - |
Visualized Workflows and Pathways
Diagram 1: Isolation and Purification Workflow
Caption: Workflow for the isolation and purification of this compound.
Diagram 2: Postulated Cytotoxic Mechanism
Caption: Postulated cytotoxic mechanism of this compound in cancer cells.
References
The intricate Assembly Line: A Technical Guide to the Biosynthesis of Preussomerin Analogs in Fungi
For Researchers, Scientists, and Drug Development Professionals
Preussomerins, a class of fungal spirobisnaphthalene natural products, have garnered significant attention for their diverse and potent biological activities, including antifungal, antibacterial, and cytotoxic properties. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and bioengineering approaches. This technical guide provides an in-depth exploration of the biosynthetic pathway of preussomerin analogs, detailing the enzymatic cascade, genetic underpinnings, and key experimental methodologies.
The Core Biosynthetic Pathway: From Acetate to Palmarumycins
The biosynthesis of preussomerins is a multi-step process that originates from simple precursors and involves a series of complex enzymatic transformations. The pathway can be broadly divided into two major stages: the formation of the key intermediate 1,8-dihydroxynaphthalene (DHN) and its subsequent conversion to palmarumycins, the direct precursors of preussomerins.
The DHN-Melanin Connection: Laying the Foundation
The initial steps of preussomerin biosynthesis are shared with the well-characterized 1,8-dihydroxynaphthalene (DHN)-melanin pathway. This pathway commences with the iterative condensation of acetate units by a Type I polyketide synthase (PKS) to form a heptaketide intermediate.[1] In the preussomerin-producing fungus Edenia gomezpompae, the PKS responsible for this initial step has been identified as EgPKS.[2] Gene knockout studies have demonstrated that the disruption of the Egpks gene completely abolishes the production of preussomerins, confirming its essential role in the pathway.[2]
The heptaketide product of the PKS then undergoes a series of enzymatic modifications, including cyclization and aromatization, to yield the central precursor, 1,8-dihydroxynaphthalene (DHN).
The "pal" Gene Cluster: Orchestrating Palmarumycin Assembly
Recent groundbreaking research has elucidated the genetic and enzymatic machinery responsible for the conversion of DHN to palmarumycins.[3][4] A dedicated biosynthetic gene cluster, termed the "pal" cluster, encodes the key enzymes that orchestrate this transformation. This cluster notably does not contain the initial PKS gene, indicating a distributed genetic architecture for the overall pathway.[3][4]
The key enzymes encoded by the pal gene cluster and their functions are:
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PalA (Cytochrome P450): This remarkable and multifunctional enzyme catalyzes the critical oxidative dimerization of two DHN molecules. This reaction proceeds via a binaphthyl ether intermediate to form the characteristic spiroketal linkage and a 2,3-epoxy group, thereby generating the core spirobisnaphthalene scaffold of the palmarumycins.[3][4]
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PalB (Cytochrome P450): Following the action of PalA, this second P450 monooxygenase installs a hydroxyl group at the C-5 position of the spirobisnaphthalene core, a common feature in many palmarumycin and preussomerin analogs.[3][4]
-
PalC (Short-Chain Dehydrogenase/Reductase): This versatile enzyme exhibits multiple catalytic activities, including the reduction of the 1-keto group, the reverse 1-dehydrogenation, and the reduction of the 2,3-epoxide.[3][4]
-
PalD (FAD-dependent Oxidoreductase): Encoded by a gene located outside the main pal cluster, this enzyme functions as a 1-dehydrogenase, contributing to the diversity of palmarumycin structures.[3][4]
The interplay of these enzymes results in the production of a variety of palmarumycin analogs, which serve as the immediate precursors for the preussomerins.
The Final Frontier: Conversion of Palmarumycins to Preussomerin Analogs
The transformation of palmarumycins into the structurally diverse family of preussomerins involves a series of further oxidative modifications. While the specific enzymes catalyzing these final steps have not yet been fully characterized, it is hypothesized that a cascade of oxidoreductases, including hydroxylases and epoxidases, are responsible for these conversions. These modifications can include the introduction of additional hydroxyl groups, epoxidation of double bonds, and rearrangements of the spiroketal core, leading to the wide array of preussomerin analogs observed in nature.
Data Presentation: Quantitative Insights into Palmarumycin Production
Quantitative analysis of secondary metabolite production is essential for optimizing fermentation conditions and for metabolic engineering efforts. The following table summarizes data on the production of palmarumycins C12 and C13 in the endophytic fungus Berkleasmium sp. Dzf12 under various culture conditions.
| Metal Ion Additive (Concentration) | Addition Time (Day) | Palmarumycin C12 Yield (mg/L) | Palmarumycin C13 Yield (mg/L) | Total Palmarumycin Yield (mg/L) | Fold Increase vs. Control |
| Control | - | ~5 | ~30 | ~35 | 1.00 |
| Ca2+ (2.0 mmol/L) | 3 | ~6 | ~120 | ~126 | 3.60 |
| Cu2+ (1.0 mmol/L) | 3 | 6.37 | 139.91 | 146.28 | 4.19 |
| Al3+ (1.5 mmol/L) | 3 | ~8 | ~98 | ~106 | 3.03 |
| Optimized Combination (Ca2+, Cu2+, Al3+) | Various | ~10 | ~194 | 203.85 | 6.00 |
Data adapted from a study on the enhancement of palmarumycin production.[5]
Experimental Protocols: Key Methodologies
The elucidation of the preussomerin biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.
Gene Knockout via CRISPR/Cas9 in Edenia gomezpompae
This protocol describes the disruption of the Egpks gene, a polyketide synthase essential for preussomerin biosynthesis.[2]
a) Vector Construction:
-
Cas9 expression vector: A vector containing the Cas9 gene under the control of a strong constitutive promoter (e.g., gpdA) and a selectable marker (e.g., hygromycin resistance) is constructed.
-
sgRNA expression vector: A vector is constructed to express the single guide RNA (sgRNA) targeting the Egpks gene. The sgRNA expression is driven by a U6 snRNA promoter.[2]
-
Donor DNA: A donor DNA template is constructed containing a selectable marker (e.g., geneticin resistance) flanked by homologous regions upstream and downstream of the Egpks target site.
b) Protoplast Preparation and Transformation:
-
Fungal mycelia are grown in a suitable liquid medium and harvested.
-
The mycelia are treated with a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and driselase) to digest the cell walls and release protoplasts.
-
The protoplasts are collected, washed, and resuspended in a transformation buffer.
-
The Cas9 and sgRNA expression vectors, along with the donor DNA, are introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
c) Mutant Screening and Verification:
-
The transformed protoplasts are plated on a selective regeneration medium containing the appropriate antibiotics.
-
Resistant colonies are picked and subjected to genomic DNA extraction.
-
PCR analysis is performed using primers flanking the Egpks gene to confirm the integration of the donor DNA and the disruption of the target gene.
-
The loss of preussomerin production in the mutant strains is confirmed by HPLC or LC-MS analysis of culture extracts.
Heterologous Expression of Biosynthetic Genes
This protocol allows for the functional characterization of individual genes from the pal cluster in a heterologous host, such as Aspergillus oryzae.
a) Expression Vector Construction:
-
The open reading frame of the gene of interest (e.g., palA) is amplified by PCR from the genomic DNA of the producing fungus.
-
The PCR product is cloned into a fungal expression vector under the control of an inducible or constitutive promoter (e.g., amyB promoter). The vector should also contain a selectable marker (e.g., pyrithiamine resistance).
b) Fungal Transformation:
-
Protoplasts of the heterologous host (A. oryzae) are prepared as described above.
-
The expression vector is introduced into the protoplasts using PEG-mediated transformation.
c) Functional Analysis:
-
The transformed fungi are grown in a suitable medium, and if an inducible promoter is used, the expression of the heterologous gene is induced.
-
The culture is supplemented with the substrate of the enzyme (e.g., DHN for PalA).
-
The culture extract is analyzed by HPLC or LC-MS to detect the product of the enzymatic reaction, thereby confirming the function of the expressed gene.
Visualizing the Pathway and Experimental Logic
To provide a clear visual representation of the biosynthetic pathway and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.
Caption: Biosynthetic pathway of preussomerin analogs.
Caption: CRISPR/Cas9 gene knockout workflow.
Regulatory and Signaling Pathways
The regulation of secondary metabolite biosynthesis in fungi is a complex process, often controlled by global regulators that respond to environmental cues, developmental stages, and nutritional status. While specific signaling pathways governing preussomerin production have not yet been elucidated, it is likely that their biosynthesis is under the control of well-known fungal regulatory networks, such as:
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LaeA/VeA/VelB Complex: This global regulatory complex is known to control the expression of many secondary metabolite gene clusters in fungi.
-
PacC: This transcription factor mediates responses to ambient pH, which can significantly influence secondary metabolite production.
-
CreA: This protein is involved in carbon catabolite repression, ensuring that secondary metabolism is typically activated when preferred carbon sources are depleted.
Further research is needed to unravel the specific transcriptional regulators and signaling cascades that modulate the expression of the Egpks and pal gene clusters, which will be critical for optimizing the production of preussomerin analogs in industrial fermentation settings.
This technical guide provides a comprehensive overview of the current understanding of preussomerin biosynthesis. As research in this field continues to advance, the full enzymatic repertoire and regulatory networks will be uncovered, paving the way for the rational engineering of these promising bioactive compounds.
References
- 1. Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9-assisted gene editing reveals that EgPKS, a polyketide synthase, is required for the biosynthesis of preussomerins in Edenia gomezpompae SV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of Palmarumycin Spirobisnaphthalene Biosynthesis Reveals a Set of Previously Unrecognized Oxidases and Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of Palmarumycins C12 and C13 Production in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12 after Treatments with Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of 3'-O-Demethylpreussomerin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-O-Demethylpreussomerin I is a naturally occurring polyphenolic compound isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050.[1] It has demonstrated a spectrum of biological activities, including anticancer, antimycobacterial, and antiplasmodial properties.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its effects on cancer cells. The available data suggests a multi-faceted mechanism involving enzyme inhibition, disruption of cellular functions, and the induction of apoptosis.[1] This document summarizes the known quantitative data, outlines generalized experimental protocols relevant to its study, and presents visual representations of the implicated biological pathways.
Introduction
This compound is a fungal secondary metabolite characterized by a complex polyphenolic structure, which is believed to be integral to its biological activity.[1] As a derivative of Preussomerin I, the absence of a methyl group at the 3'-O position influences its bioactivity.[1] Notably, this structural modification appears to decrease its antimycobacterial efficacy when compared to its methylated counterpart, suggesting the importance of this functional group in target interaction.[1] The compound's cytotoxic effects against various cancer cell lines, such as KB (human oral epidermoid carcinoma) and BC-1 (breast cancer), have positioned it as a compound of interest in oncological research.[1]
Biological Activities and Quantitative Data
The biological activities of this compound are summarized below. The quantitative data is presented in a structured format for clarity and comparative analysis.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| KB | Human Oral Epidermoid Carcinoma | Data not specified | [1] |
| BC-1 | Breast Cancer | Data not specified | [1] |
Table 2: Antimicrobial Activity
| Organism | Disease | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | Tuberculosis | 25 | [1] |
| Plasmodium falciparum | Malaria | Data not specified | [1] |
Mechanism of Action
The precise molecular targets of this compound have not been fully elucidated in the available literature. However, its mechanism of action is broadly attributed to three primary effects: enzyme inhibition, disruption of cellular functions, and induction of apoptosis.[1]
Enzyme Inhibition
This compound is reported to inhibit key enzymes involved in cellular processes, leading to cytotoxic effects on cancer cells.[1] The specific enzymes targeted by this compound are not explicitly identified in the reviewed literature.
Diagram 1: Generalized Workflow for Identifying Enzyme Inhibition
Caption: A generalized workflow for determining the inhibitory effect of a compound on a specific enzyme.
Disruption of Cellular Functions
The compound is suggested to interfere with fundamental cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death.[1] The specific points of interference within these complex pathways remain to be identified.
Induction of Apoptosis
A significant component of the anticancer activity of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells.[1] This is achieved through the activation of specific signaling pathways.[1] While the exact pathway initiated by this compound is not detailed in the available literature, a general overview of apoptosis signaling is relevant. Apoptosis can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspase cascades.
Diagram 2: Generalized Apoptotic Signaling Pathway
Caption: A simplified diagram illustrating the intrinsic and extrinsic pathways of apoptosis.
Experimental Protocols
Detailed experimental protocols for elucidating the mechanism of action of this compound are not available in the provided search results. However, standard methodologies used to investigate the mechanisms of similar bioactive compounds are described below.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic cells.
-
Treat cells with this compound for a specified time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Western Blot Analysis for Apoptosis-Related Proteins: To investigate the molecular mechanism of apoptosis.
-
Treat cells with this compound and lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Diagram 3: Experimental Workflow for Apoptosis Investigation
References
Antimycobacterial Properties of 3'-O-Demethylpreussomerin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antimycobacterial properties of 3'-O-Demethylpreussomerin I, a fungal secondary metabolite. The document consolidates available quantitative data on its biological activity, details the experimental protocols for its isolation and evaluation, and explores its potential mechanism of action. Visualizations are provided to illustrate key workflows and relationships, offering a valuable resource for researchers in the field of antimicrobial drug discovery and development.
Introduction
This compound is a natural product belonging to the preussomerin class of fungal metabolites. It was first isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050.[1] Structurally, it is a demethylated derivative of Preussomerin I. The molecular formula of this compound is C₂₁H₁₄O₈, with a molecular weight of 394.33 g/mol . This compound has garnered scientific interest due to its demonstrated biological activities, including antimycobacterial, antiplasmodial, and cytotoxic properties.[1][2] The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents, and natural products like this compound represent a promising avenue for research.
Quantitative Bioactivity Data
The biological activities of this compound have been quantitatively assessed against mycobacteria and various mammalian cell lines to determine its therapeutic potential and toxicity profile.
Table 1: Antimycobacterial Activity of this compound
| Mycobacterial Strain | Assay | Metric | Value (µg/mL) |
| Mycobacterium tuberculosis H37Ra | MABA | MIC | 25 |
| Mycobacterium tuberculosis H37Ra | MABA | IC₅₀ | 25 |
Data sourced from publicly available research.[2]
Table 2: Cytotoxicity Profile of Preussomerins (including this compound)
| Cell Line | Compound Class | Result |
| KB (Human epidermoid carcinoma) | Preussomerins (1-6)¹ | Significant cytotoxicity observed |
| BC-1 (Human breast cancer) | Preussomerins (1-6)¹ | Significant cytotoxicity observed |
| Vero (African green monkey kidney) | Preussomerins (1-6)¹ | Significant cytotoxicity observed |
¹this compound was designated as compound 6 in the cited study. Specific IC₅₀ values were not provided in the available literature, but the study reported significant cytotoxic effects.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound
The isolation of this compound is achieved through a multi-step process involving fungal fermentation and chromatographic separation.
Producing Organism: Microsphaeropsis sp. BCC 3050, isolated from the lichen Dirinaria applanata.[1]
Fermentation:
-
Inoculation: A culture of Microsphaeropsis sp. BCC 3050 maintained on Potato Dextrose Agar (PDA) is used to inoculate a liquid medium.
-
Culture Medium: Bacto-malt extract broth (MEB) is utilized for large-scale fermentation.
-
Incubation: The fungus is incubated in Erlenmeyer flasks containing MEB at 22-28°C for 21 days under static or shaking (250 rpm) conditions.[1]
Extraction and Purification:
-
Mycelial Extraction: The fungal mycelia are separated from the culture broth by filtration. The wet mycelia are then soaked in methanol (MeOH) for 48 hours at room temperature and filtered.
-
Solvent Partitioning: Water is added to the methanol filtrate, and the mixture is partitioned with ethyl acetate (EtOAc). The EtOAc layer, containing the crude extract, is concentrated under reduced pressure.
-
Chromatography: The crude extract is subjected to column chromatography on silica gel using a gradient of solvents, typically a mixture of hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Final Purification: Fractions containing this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Antimycobacterial Susceptibility Testing
The antimycobacterial activity of this compound is determined using the Microplate Alamar Blue Assay (MABA).
Principle: Alamar Blue (resazurin) is a cell viability indicator that is blue in its oxidized state and turns pink/fluorescent upon reduction by metabolically active cells. The color change can be visually assessed or quantified spectrophotometrically.
Protocol:
-
Preparation of Inoculum: A suspension of Mycobacterium tuberculosis H37Ra is prepared in a suitable broth medium (e.g., Middlebrook 7H9) and its turbidity is adjusted to a McFarland standard.
-
Drug Dilution: A serial dilution of this compound is prepared in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the test compound. Control wells (no drug) are also included.
-
Incubation: The microplate is incubated at 37°C for a defined period (typically 5-7 days).
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Re-incubation: The plate is incubated for an additional 24 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change of Alamar Blue from blue to pink. The 50% inhibitory concentration (IC₅₀) can be determined by measuring the fluorescence or absorbance and calculating the concentration that inhibits 50% of the metabolic activity compared to the control.
Cytotoxicity Assays
The cytotoxicity of this compound is evaluated against mammalian cell lines to assess its potential for causing adverse effects. Common methods include the MTT, neutral red, or LDH assays.
General Protocol (MTT Assay):
-
Cell Seeding: Mammalian cells (e.g., Vero, KB, BC-1) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is calculated.
Mechanism of Antimycobacterial Action
The precise molecular mechanism of action of this compound against Mycobacterium tuberculosis has not been fully elucidated. However, available evidence and the known mechanisms of other antimycobacterial agents provide insights into its potential mode of action.
The primary hypothesis is that This compound interferes with the biosynthesis of the mycobacterial cell wall .[3] The mycobacterial cell wall is a complex and essential structure, and its disruption is a common mechanism for many antitubercular drugs. This complex is composed of peptidoglycan, arabinogalactan, and mycolic acids, which together form a highly impermeable barrier.
Potential Targets within Cell Wall Biosynthesis:
-
Arabinogalactan Synthesis: Several effective antimycobacterial drugs target the synthesis of arabinogalactan. For instance, ethambutol inhibits arabinosyl transferases. It is plausible that this compound could inhibit one of the enzymes involved in this pathway.
-
Mycolic Acid Synthesis: Isoniazid, a cornerstone of tuberculosis treatment, inhibits the synthesis of mycolic acids. The complex structure of this compound could potentially interact with and inhibit enzymes in this pathway.
-
Other Essential Enzymes: The compound may also inhibit other key enzymes crucial for mycobacterial survival and replication.
Further research, including target-based screening and transcriptomic or proteomic analyses of treated mycobacteria, is required to identify the specific molecular target(s) of this compound.
Conclusion and Future Directions
This compound demonstrates moderate in vitro activity against Mycobacterium tuberculosis. Its unique chemical scaffold makes it an interesting candidate for further investigation and development. However, its significant cytotoxicity against mammalian cell lines presents a challenge for its direct therapeutic application.
Future research should focus on:
-
Lead Optimization: Synthesizing analogues of this compound to improve its therapeutic index (i.e., increase antimycobacterial activity and decrease cytotoxicity).
-
Mechanism of Action Studies: Elucidating the specific molecular target(s) in M. tuberculosis to facilitate rational drug design.
-
In Vivo Efficacy: Evaluating the efficacy of promising analogues in animal models of tuberculosis.
By addressing these key areas, the full therapeutic potential of the preussomerin class of compounds as novel antimycobacterial agents can be explored.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 3'-O-Demethylpreussomerin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Demethylpreussomerin I is a fungal secondary metabolite belonging to the preussomerin class of compounds.[1] These compounds are known for their unique spiro-ketal structures and significant biological activities. This compound, specifically isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050, has demonstrated notable antimycobacterial, antiplasmodial, and cytotoxic activities, making it a compound of interest for drug discovery and development.[1][2]
This document provides a detailed protocol for the isolation and purification of this compound from fungal culture, based on the original isolation work. The methodology follows a bioassay-guided fractionation approach, a common strategy in natural product chemistry to isolate bioactive constituents from complex mixtures.
Experimental Protocols
Fungal Fermentation
This protocol outlines the cultivation of Microsphaeropsis sp. BCC 3050 for the production of this compound.
Materials:
-
Culture of Microsphaeropsis sp. BCC 3050
-
Potato Dextrose Agar (PDA) plates
-
Bacto-Malt Extract Broth (MEB)
-
1 L Erlenmeyer flasks
-
Incubator
Procedure:
-
Maintain a stock culture of Microsphaeropsis sp. BCC 3050 on a PDA plate at 22°C for 5 days.
-
Inoculate twelve 1 L Erlenmeyer flasks, each containing 250 mL of MEB, with the fungal culture from the PDA plate.
-
Incubate the flasks at 22°C for 21 days under static conditions.
Extraction of Crude Metabolites
This protocol describes the extraction of secondary metabolites from the fungal culture.
Materials:
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Large beakers or flasks
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
After the incubation period, harvest the fungal mycelia by filtration.
-
Soak the mycelia in methanol (MeOH) to extract the metabolites. The exact volume of methanol is not specified in the original protocol, but a common practice is to use a volume sufficient to fully submerge the mycelia, typically in a 1:2 or 1:3 ratio of mycelial mass (g) to solvent volume (mL).
-
Separate the methanolic extract from the mycelial debris by filtration.
-
Concentrate the methanolic extract in vacuo using a rotary evaporator to obtain a crude extract.
-
Partition the crude extract between ethyl acetate (EtOAc) and water. Combine the EtOAc fractions and concentrate in vacuo to yield the crude EtOAc extract. This extract will be used for further purification.
Bioassay-Guided Fractionation and Purification
This section details the chromatographic separation of the crude extract to isolate this compound. The purification process is monitored by bioassays (e.g., antimycobacterial, antiplasmodial, or cytotoxicity assays) to guide the fractionation towards the active compound.
Materials:
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane, chloroform, methanol, and mixtures thereof)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system (for final purification and analysis)
Procedure:
-
Initial Silica Gel Chromatography:
-
Subject the crude EtOAc extract to silica gel column chromatography.
-
Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% hexane, followed by gradients of hexane-chloroform, chloroform-methanol, and finally 100% methanol.
-
Collect fractions and monitor the separation by TLC.
-
Test the collected fractions for biological activity.
-
-
Further Chromatographic Purification of Active Fractions:
-
Pool the active fractions from the initial silica gel column.
-
Subject the pooled active fractions to further chromatographic separation using Sephadex LH-20 column chromatography, eluting with methanol. This step is effective for separating compounds based on size and polarity.
-
Continue to guide the fractionation by testing the biological activity of the resulting fractions.
-
-
Final Purification by Preparative HPLC:
-
Subject the most active fraction from the previous step to preparative High-Performance Liquid Chromatography (HPLC) for final purification.
-
The specific column and mobile phase conditions for preparative HPLC would need to be optimized based on the analytical HPLC profile of the active fraction. A C18 column with a water/methanol or water/acetonitrile gradient is a common starting point for such compounds.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the isolated compound using analytical HPLC.
-
Confirm the structure of the purified compound using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]
-
Data Presentation
The following table provides a representative summary of the quantitative data that could be expected during the purification of this compound. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions.
| Purification Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) |
| Crude EtOAc Extract | 10 | 10,000 | 100 | ~5 |
| Silica Gel Chromatography (Active Fraction Pool) | 10 | 1,500 | 15 | ~20 |
| Sephadex LH-20 Chromatography (Active Fraction) | 1.5 | 300 | 3 | ~60 |
| Preparative HPLC (Pure Compound) | 0.3 | 50 | 0.5 | >98 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Bioassay-Guided Fractionation Principle
This diagram illustrates the logical relationship of bioassay-guided fractionation, a core principle in the discovery of bioactive natural products.
Caption: The iterative cycle of bioassay-guided fractionation for isolating bioactive compounds.
References
In Vivo Application Notes for 3'-O-Demethylpreussomerin I: A Methodological Overview and General Protocols
Disclaimer: Following a comprehensive search of publicly available scientific literature, no detailed in vivo studies containing specific quantitative data or experimental protocols for 3'-O-Demethylpreussomerin I in animal models were identified. Preliminary research suggests promising antitubercular activity in animal models, but the detailed methodologies and results of these studies are not publicly accessible.[1]
This document, therefore, provides a generalized framework for researchers and drug development professionals on how to approach in vivo studies with a compound like this compound, based on its known in vitro activities. The protocols and data tables presented are illustrative templates based on standard practices in preclinical research.
Compound Profile: this compound
This compound is a fungal secondary metabolite with established in vitro biological activities.[1] Its primary reported activities include:
-
Antimycobacterial Activity: Demonstrates activity against Mycobacterium tuberculosis.[1]
-
Antiplasmodial Activity: Shows activity against Plasmodium falciparum.[1]
-
Anticancer Activity: Exhibits cytotoxic effects against various cancer cell lines.[1]
These in vitro findings provide the rationale for investigating its efficacy and safety in relevant in vivo animal models.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of a novel compound.
Caption: A generalized workflow for in vivo studies of a new chemical entity.
Application Note 1: In Vivo Anti-Tuberculosis Efficacy Study
Objective
To evaluate the in vivo efficacy of this compound in a murine model of tuberculosis.
Experimental Protocol
-
Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Infection: Mice are infected via aerosol exposure with a low dose of Mycobacterium tuberculosis H37Rv to establish a pulmonary infection.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
This compound (e.g., 10, 30, 100 mg/kg, administered orally once daily)
-
Positive Control (e.g., Isoniazid at 25 mg/kg, orally once daily)
-
-
Treatment Duration: Treatment is typically initiated 2-4 weeks post-infection and continued for 4-8 weeks.
-
Efficacy Endpoints:
-
Bacterial Load: Lungs and spleens are harvested at specified time points, homogenized, and plated on selective media to determine colony-forming units (CFU).
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation and granuloma formation.
-
Body Weight and Survival: Monitored throughout the study.
-
Data Presentation (Illustrative)
Table 1: Bacterial Load in Lungs and Spleen of M. tuberculosis-Infected Mice
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/Lung (± SD) | Mean Log10 CFU/Spleen (± SD) |
| Vehicle Control | - | 7.5 (± 0.8) | 5.2 (± 0.6) |
| This compound | 10 | 6.8 (± 0.7) | 4.9 (± 0.5) |
| This compound | 30 | 5.9 (± 0.5) | 4.1 (± 0.4) |
| This compound | 100 | 4.2 (± 0.4) | 3.0 (± 0.3) |
| Isoniazid | 25 | 4.0 (± 0.3) | 2.8 (± 0.2) |
Application Note 2: In Vivo Anticancer Efficacy Study (Xenograft Model)
Objective
To assess the anti-tumor activity of this compound in a human cancer xenograft mouse model.
Experimental Protocol
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice, 6-8 weeks old).
-
Tumor Implantation: Human cancer cells (e.g., a cell line against which the compound showed in vitro cytotoxicity) are implanted subcutaneously into the flank of the mice.
-
Treatment Groups:
-
Vehicle Control
-
This compound (e.g., 10, 30, 100 mg/kg, administered intraperitoneally or orally, daily)
-
Positive Control (a standard-of-care chemotherapeutic agent for the specific cancer type)
-
-
Treatment Initiation and Duration: Treatment begins when tumors reach a palpable size (e.g., 100-200 mm³) and continues for a predefined period (e.g., 21-28 days).
-
Efficacy Endpoints:
-
Tumor Volume: Measured with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Tumor Weight: At the end of the study, tumors are excised and weighed.
-
Body Weight and Survival: Monitored as indicators of toxicity.
-
Data Presentation (Illustrative)
Table 2: Tumor Growth Inhibition in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 (± 150) | - |
| This compound | 10 | 1200 (± 130) | 20.0 |
| This compound | 30 | 850 (± 110) | 43.3 |
| This compound | 100 | 400 (± 80) | 73.3 |
| Positive Control | Varies | 350 (± 75) | 76.7 |
Signaling Pathway Visualization (Hypothetical)
Based on its cytotoxic nature, this compound might induce apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway.
Caption: Hypothetical apoptotic pathway induced by this compound.
Conclusion
While specific in vivo data for this compound remains elusive in public databases, its promising in vitro profile warrants further investigation. The protocols and data presentation formats provided here offer a standard framework for researchers to design and execute such studies, enabling a systematic evaluation of its therapeutic potential in animal models. It is imperative that future research on this compound includes detailed publication of in vivo methodologies and results to advance its potential clinical development.
References
Applications of 3'-O-Demethylpreussomerin I in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Demethylpreussomerin I is a naturally occurring polyketide produced by the lichenicolous fungus Microsphaeropsis sp. BCC 3050. This compound has garnered significant interest in the field of drug discovery due to its diverse biological activities, including anticancer, antimycobacterial, and antiplasmodial properties. Its unique chemical structure serves as a promising scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound.
Biological Activities and Potential Applications
This compound exhibits a range of biological activities that are of interest for drug development:
-
Anticancer Activity: The compound has demonstrated cytotoxicity against various cancer cell lines.[1] Its mechanism of action is believed to involve the induction of apoptosis (programmed cell death) through the activation of specific signaling pathways, making it a candidate for further investigation as a chemotherapeutic agent.[1]
-
Antimycobacterial Activity: this compound has shown inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests its potential as a lead compound for the development of new anti-tuberculosis drugs, which are urgently needed to combat drug-resistant strains.
-
Antiplasmodial Activity: The compound has also displayed activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This indicates its potential for the development of novel antimalarial drugs.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound.
| Table 1: Anticancer Activity of this compound | |
| Cell Line | IC50 (µg/mL) |
| KB (Human oral squamous carcinoma) | Data not specified |
| BC-1 (Human breast cancer) | Data not specified |
| Table 2: Antimycobacterial Activity of this compound | |
| Organism | MIC (µg/mL) |
| Mycobacterium tuberculosis H37Ra | 12.5 |
| Table 3: Antiplasmodial Activity of this compound | |
| Organism | IC50 (µg/mL) |
| Plasmodium falciparum K1 | 3.9 |
Experimental Protocols
This section provides detailed protocols for the key experiments cited to evaluate the biological activities of this compound.
Protocol 1: Determination of Anticancer Activity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., KB, BC-1)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Protocol 2: Determination of Antimycobacterial Activity using Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Ra strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
This compound
-
96-well microplates
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Ra in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Protocol 3: Determination of Antiplasmodial Activity using SYBR Green I-based Assay
This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against the chloroquine-resistant K1 strain of Plasmodium falciparum.
Materials:
-
Plasmodium falciparum K1 strain
-
Human O+ red blood cells
-
Complete RPMI-1640 medium (with HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum)
-
This compound
-
SYBR Green I dye
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum K1 at the ring stage.
-
Compound Dilution: Prepare serial dilutions of this compound in complete medium in a 96-well plate.
-
Assay Setup: Add 180 µL of a 1% parasitemia and 2.5% hematocrit parasite culture to each well. Include a positive control (parasite culture without compound) and a negative control (uninfected red blood cells).
-
Incubation: Incubate the plates for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the positive control. Determine the IC50 value from a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Workflow for determining the anticancer activity of a compound using the MTT assay.
Conclusion
This compound represents a promising natural product with multifaceted biological activities relevant to drug discovery. The provided application notes and protocols offer a framework for researchers to further explore its therapeutic potential. Future studies should focus on elucidating the precise molecular targets and further optimizing its structure to enhance efficacy and drug-like properties.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Production of 3'-O-Demethylpreussomerin I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of 3'-O-Demethylpreussomerin I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a fungal secondary metabolite with the molecular formula C₂₁H₁₄O₈. It is primarily isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050. This compound is of interest due to its potential biological activities, including antibacterial and antiplasmodial properties.
Q2: What are the main challenges in the large-scale production of this compound?
A2: The primary challenge in scaling up the production of this compound is the limitation of oxygen transfer within large-scale bioreactors.[1] Inadequate oxygen supply can significantly reduce the yield of this secondary metabolite. Other challenges include optimizing fermentation media and conditions to maximize yield, efficiently extracting and purifying the compound, and ensuring its stability during processing and storage.
Q3: What analytical methods are recommended for the identification and purity assessment of this compound?
A3: For structural identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is recommended for assessing the purity of the compound. Mass spectrometry (MS) can be used to confirm the molecular weight and fragmentation pattern.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the production and purification of this compound.
Fermentation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Suboptimal fermentation medium. | - Systematically evaluate different carbon and nitrogen sources. - Optimize the concentration of key nutrients using statistical methods like response surface methodology. |
| Inadequate aeration and oxygen supply, especially in large bioreactors.[1] | - Increase agitation speed to improve mixing and oxygen dispersion. - Enhance aeration rate or use oxygen-enriched air. - Consider implementing fed-batch strategies to control biomass growth and oxygen demand.[1] - Explore the use of oxygen vectors to improve oxygen transfer. | |
| Incorrect fermentation temperature or pH. | - Maintain the culture temperature at the optimal 25°C.[1] - Monitor and control the pH of the culture medium throughout the fermentation process. | |
| Long incubation time leading to product degradation. | - Determine the optimal harvest time by performing a time-course analysis of this compound production. |
Purification and Stability Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities during Chromatography | Inappropriate stationary or mobile phase. | - For silica gel chromatography, optimize the gradient of the hexane:ethyl acetate mobile phase.[1] - For HPLC, adjust the acetonitrile:water ratio in the mobile phase.[1] - Consider using a different type of chromatography column. |
| Overloading of the chromatography column. | - Reduce the amount of crude extract loaded onto the column. - Perform a preliminary purification step to remove bulk impurities. | |
| Degradation of this compound Post-Purification | Exposure to harsh environmental conditions (light, heat, extreme pH). | - Store the purified compound in a cool, dark, and dry place. - Avoid exposure to strong acids or bases. - Conduct forced degradation studies to identify conditions that lead to degradation and avoid them. |
| Presence of residual solvents or contaminants. | - Ensure complete removal of extraction and chromatography solvents. - Use high-purity solvents for all purification steps. |
Experimental Protocols
Fermentation of Microsphaeropsis sp. BCC 3050
-
Culture Medium: Prepare either Potato Dextrose Agar (PDA) or Malt Extract Broth.
-
Inoculation: Inoculate the sterile medium with a fresh culture of Microsphaeropsis sp. BCC 3050.
-
Incubation: Maintain the culture under static, aerobic conditions at 25°C for 21–28 days.[1]
-
Monitoring: Regularly monitor the culture for growth and contamination.
Extraction of this compound
-
Biomass Separation: After incubation, separate the fungal biomass from the culture broth by filtration.
-
Solvent Extraction: Perform a sequential extraction of the biomass using ethyl acetate.
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure to obtain the crude extract.
Purification by Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (230–400 mesh) in a suitable solvent slurry (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
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Elution: Elute the column with a gradient of hexane:ethyl acetate, starting from a 3:1 ratio and gradually increasing the polarity to a 1:2 ratio.[1]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). The approximate Rf value of this compound is 0.4 in a 1:1 hexane:EtOAc solvent system.[1]
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Pooling and Concentration: Combine the fractions containing the pure compound and concentrate under reduced pressure.
Purity Analysis by HPLC
-
Column: Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (65:35).[1]
-
Detection: Set the UV detector to a wavelength of 254 nm.[1]
-
Injection: Inject a dissolved sample of the purified compound.
-
Analysis: Analyze the resulting chromatogram for peak purity.
Visualizations
Experimental Workflow
References
Troubleshooting 3'-O-Demethylpreussomerin I purification protocols.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3'-O-Demethylpreussomerin I.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a fungal secondary metabolite, primarily isolated from the lichenicolous fungus Microsphaeropsis sp.[1] It is a demethylated derivative of Preussomerin I.[1] Its molecular formula is C₂₁H₁₄O₈, with a molecular weight of 394.34 g/mol .[1]
Q2: What are the known biological activities of this compound?
A2: This compound has demonstrated a range of biological activities, including antibacterial activity against Mycobacterium tuberculosis, antiplasmodial activity against Plasmodium falciparum, and cytotoxicity against various cancer cell lines such as KB and BC-1.[1] Its anticancer effects are linked to the inhibition of key enzymes, disruption of cellular functions like DNA replication and protein synthesis, and the induction of apoptosis.[1]
Q3: How is the structure and purity of this compound typically confirmed?
A3: The structure of this compound is commonly confirmed using nuclear magnetic resonance (NMR) spectroscopy.[1] Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, often with a C18 reverse-phase column. Mass spectrometry (MS) is also used to verify the molecular weight and fragmentation patterns.[1]
Q4: What are the general storage recommendations for this compound?
Troubleshooting Guide
Low Yield or No Compound Detected After Extraction
Q: I am not getting a good yield of the crude extract containing this compound from the fungal culture. What could be the issue?
A: Several factors could contribute to low extraction yields:
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Incorrect Solvent System: The choice of extraction solvent is critical. Ethyl acetate is commonly used for the extraction of this compound. Ensure you are using a solvent of appropriate polarity.
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Incomplete Cell Lysis: The fungal mycelia need to be thoroughly disrupted to release the secondary metabolites. Consider using mechanical methods like sonication or grinding in liquid nitrogen in addition to solvent extraction.
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Suboptimal Fermentation Conditions: The production of secondary metabolites is highly dependent on the fermentation conditions (e.g., media composition, pH, temperature, oxygen levels).[1] Refer to established protocols for the culture of Microsphaeropsis sp. to ensure optimal production of the compound.[1]
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Degradation During Extraction: The compound may be susceptible to degradation by enzymes released during cell lysis or due to unfavorable pH conditions.[1] Performing the extraction at low temperatures and quickly can help minimize degradation.
Issues During Chromatographic Purification
Q: I am having trouble separating this compound from other compounds using silica gel column chromatography. What can I do?
A: Poor separation during column chromatography can be addressed by:
-
Optimizing the Mobile Phase: A gradient elution with a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used.[1] If you are seeing poor separation, try adjusting the gradient to be shallower, allowing for better resolution between compounds.
-
Checking the Stationary Phase: Ensure the silica gel is of the correct mesh size (e.g., 230–400 mesh) and is packed uniformly in the column to prevent channeling.[1]
-
Monitoring Fractions: Use thin-layer chromatography (TLC) to monitor the fractions and identify those containing the desired compound.[1] An appropriate TLC mobile phase for this compound is a 1:1 mixture of hexane and ethyl acetate, which gives an Rf value of approximately 0.4.[1]
Q: My purified this compound shows multiple peaks on HPLC analysis. What does this indicate?
A: Multiple peaks on an HPLC chromatogram of a purified sample can suggest several possibilities:
-
Impurity: The most straightforward explanation is that the sample is not yet pure. Further purification steps, such as preparative HPLC, may be necessary.
-
Degradation: The compound may have degraded during purification or storage. It is crucial to handle the compound at low temperatures and avoid prolonged exposure to light and air.
-
Isomers: The presence of isomers could also lead to multiple peaks. High-resolution mass spectrometry and 2D NMR experiments can help to identify if isomers are present.
Problems with Compound Stability
Q: I suspect my purified this compound is degrading over time. How can I improve its stability?
A: To enhance the stability of this compound:
-
Storage Conditions: Store the compound as a dry powder at -20°C or -80°C. If in solution, use a non-reactive solvent and store at low temperatures.
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert gas like argon or nitrogen to prevent oxidative degradation.
-
pH Control: The stability of the compound may be pH-dependent. Ensure that any buffers used are within a pH range that does not promote degradation.
-
Nanoformulations: For in vivo studies, consider lipid-based nanoformulations, such as liposomes, to protect the compound from enzymatic degradation and improve its bioavailability.[1]
Data Presentation
Table 1: Chromatographic Conditions for this compound Purification and Analysis
| Parameter | Silica Gel Column Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica gel (230–400 mesh)[1] | C18 reverse-phase column[1] |
| Mobile Phase | Gradient of hexane:ethyl acetate (e.g., from 3:1 to 1:2)[1] | Acetonitrile/water gradient[1] |
| Detection | Thin-Layer Chromatography (TLC) with UV light | UV detection at 254 nm[1] |
| Reference Rf Value | ~0.4 in 1:1 hexane:ethyl acetate on TLC[1] | - |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Microsphaeropsis sp.
-
Fermentation: Culture the lichenicolous fungus Microsphaeropsis sp. following established fermentation protocols to promote the production of secondary metabolites.[1]
-
Extraction:
-
Harvest the fungal mycelia and the culture broth.
-
Lyophilize the mycelia and then grind to a fine powder.
-
Extract the powdered mycelia and the broth separately with ethyl acetate at room temperature.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (230–400 mesh) using a non-polar solvent like hexane.[1]
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 3:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 1:2 hexane:ethyl acetate).[1]
-
Collect fractions and monitor them by TLC using a 1:1 hexane:ethyl acetate mobile phase.[1]
-
Combine the fractions containing the compound of interest (Rf ≈ 0.4) and evaporate the solvent.[1]
-
-
Purity Assessment (HPLC):
-
Dissolve a small amount of the purified fraction in a suitable solvent (e.g., acetonitrile).
-
Analyze the sample using a C18 reverse-phase HPLC column with an acetonitrile/water gradient and UV detection at 254 nm.[1]
-
A single major peak indicates a high degree of purity.
-
-
Structure Confirmation (NMR and MS):
Visualizations
References
Stability issues and degradation of 3'-O-Demethylpreussomerin I in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 3'-O-Demethylpreussomerin I in solution. Due to the limited publicly available stability data for this compound, this guide offers troubleshooting advice and detailed protocols for establishing its stability profile in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on its polyphenolic structure, this compound is likely soluble in organic solvents such as DMSO, ethanol, and methanol. For cell-based assays, DMSO is a common choice. However, it is crucial to determine the optimal solvent for your specific experimental conditions and to be aware of potential solvent-induced degradation.
Q2: What are the general storage conditions for this compound solutions?
A2: As a general precaution for complex organic molecules, stock solutions should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. The stability of the compound in your specific buffer and storage conditions should be experimentally verified.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively reported, molecules with similar functional groups are susceptible to hydrolysis, oxidation, and photolysis.[1][2] The complex ring structure and hydroxyl groups may be particularly sensitive to these conditions.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), is essential.[3][4] This will allow you to separate the parent compound from any potential degradation products and quantify its concentration over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in solution | Poor solubility in the chosen solvent system or compound degradation. | - Try a different solvent or a co-solvent system.- Gently warm the solution to aid dissolution.- Filter the solution to remove any undissolved particles.- Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Color change of the solution | Degradation of the compound, possibly due to oxidation or photolysis. | - Protect the solution from light by using amber vials or covering the container with aluminum foil.- Degas solvents to remove dissolved oxygen.- Consider adding an antioxidant if compatible with your experimental setup.- Analyze the solution using a stability-indicating method to identify degradation products.[5] |
| Loss of biological activity | The compound has degraded to an inactive form. | - Verify the concentration of the active compound using a validated analytical method.- Prepare fresh solutions for each experiment.- Evaluate the stability of the compound under your specific assay conditions (e.g., temperature, pH, light exposure). |
| Appearance of new peaks in HPLC/LC-MS analysis | Formation of degradation products. | - Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.[1] This will help in developing a robust stability-indicating method. |
Data Presentation
The following tables are templates for recording and organizing your stability data.
Table 1: Stability of this compound in Solution Under Different Storage Conditions
| Condition | Solvent | Concentration (µg/mL) | Time Point | % Remaining of Initial Concentration | Observations (e.g., color change, precipitation) |
| 4°C, Protected from Light | 0 | 100 | |||
| 24h | |||||
| 48h | |||||
| 1 week | |||||
| Room Temperature, Exposed to Light | 0 | 100 | |||
| 24h | |||||
| 48h | |||||
| 1 week | |||||
| -20°C, Protected from Light | 0 | 100 | |||
| 1 week | |||||
| 1 month | |||||
| 3 months |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration of Stress | % Degradation | Number of Degradation Products Detected | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C | ||||
| 0.1 M NaOH, Room Temp. | ||||
| 3% H₂O₂, Room Temp. | ||||
| Heat (80°C) | ||||
| Photolytic (UV/Vis light) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Accurately weigh a known amount of this compound powder.
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Dissolve the powder in an appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.
-
Aliquot the stock solution into amber vials and store at -20°C or -80°C.
Protocol 2: Forced Degradation Studies
These studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[6][7]
-
Acid Hydrolysis:
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Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC/LC-MS.
-
-
Base Hydrolysis:
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Prepare a solution of this compound.
-
Add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature for a defined period, taking aliquots for analysis at regular intervals.
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Neutralize each aliquot with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
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Prepare a solution of this compound.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
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Keep the solution at room temperature, protected from light, and analyze at specified time points.
-
-
Thermal Degradation:
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Prepare a solution of this compound.
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Incubate the solution in a temperature-controlled oven at a high temperature (e.g., 80°C).
-
Analyze aliquots at various time points.
-
-
Photolytic Degradation:
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Prepare a solution of this compound.
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Expose the solution to a calibrated light source (e.g., a photostability chamber with UV and visible light) for a specified duration.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
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Analyze both the exposed and control samples at the end of the exposure period.[5]
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Protocol 3: Stability-Indicating HPLC Method Development
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Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its degradation products.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
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Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3] The forced degradation samples are crucial for demonstrating the specificity of the method.
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijfmr.com [ijfmr.com]
- 4. Development and validation of stability-indicating assay method and identification of force degradation products of glucagon-like peptide-1 synthetic analog Exenatide using liquid chromatography coupled with Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoreactivity of biologically active compounds. XVIII. Photostability of ofloxacin in the solid state and in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Overcoming Poor Solubility of 3'-O-Demethylpreussomerin I for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 3'-O-Demethylpreussomerin I for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a fungal secondary metabolite with a complex polyphenolic structure. It has demonstrated promising biological activities, including anticancer, antibacterial, and antiplasmodial effects[1]. However, like many polyphenolic compounds, it is presumed to have poor aqueous solubility, which can significantly hinder its absorption and bioavailability in in vivo studies, making it difficult to achieve therapeutic concentrations in target tissues.
Q2: What are the potential mechanisms of action for this compound?
A2: The proposed mechanisms of action for this compound include the inhibition of key cellular enzymes and the disruption of essential cellular processes such as DNA replication and protein synthesis[1]. Furthermore, it is suggested to induce apoptosis (programmed cell death) through the activation of specific signaling pathways[1].
Q3: What are the common formulation strategies for poorly soluble compounds like this compound?
A3: Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs. These include:
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Co-solvents: Using a mixture of water-miscible organic solvents (e.g., ethanol, propylene glycol, DMSO) to increase solubility.
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Lipid-based formulations: Encapsulating the compound in lipid-based carriers such as liposomes, nanoemulsions, or self-emulsifying drug delivery systems (SEDDS).
-
Nanoparticles: Reducing the particle size of the compound to the nanoscale to increase its surface area and dissolution rate.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.
-
Solid dispersions: Dispersing the drug in a solid polymer matrix to enhance its dissolution.
Troubleshooting Guides
Problem 1: Difficulty dissolving this compound in aqueous buffers for in vitro assays.
Possible Cause: High lipophilicity and polyphenolic structure leading to poor water solubility.
Solutions:
-
Initial Solvent Screening: Systematically test the solubility of a small amount of the compound in a range of pharmaceutically acceptable solvents.
-
Use of Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO and then dilute it in the aqueous buffer. Be mindful of the final solvent concentration to avoid toxicity in cell-based assays. Dimethyl sulfoxide (DMSO) is a powerful solvent for both polar and nonpolar compounds and is miscible with water[2].
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility. The effect of pH on solubility should be determined experimentally.
Problem 2: Low and variable oral bioavailability of this compound in animal models.
Possible Cause: Poor dissolution in the gastrointestinal tract and/or first-pass metabolism.
Solutions:
-
Formulation Development:
-
Micronization/Nanonization: Reduce the particle size of the drug to increase its surface area and dissolution rate.
-
Lipid-Based Formulations: Formulate the compound in an oil or lipid-based vehicle. Self-emulsifying drug delivery systems (SEDDS) can form fine emulsions in the gut, enhancing absorption.
-
Solid Dispersions: Prepare a solid dispersion of the compound with a hydrophilic polymer to improve its dissolution characteristics.
-
-
Route of Administration: If oral bioavailability remains a challenge, consider alternative routes of administration, such as intravenous (IV) or intraperitoneal (IP) injection, to bypass the gastrointestinal tract. This requires the development of a suitable parenteral formulation.
Quantitative Data Summary
| Solvent/System | Concentration Range to Test (mg/mL) | Purpose | Considerations |
| Water (pH 7.4) | 0.001 - 1 | Determine aqueous solubility | Likely to be very low |
| Ethanol | 0.1 - 10 | Co-solvent for oral/parenteral formulations | Potential for precipitation upon dilution |
| Propylene Glycol | 0.1 - 10 | Co-solvent for oral/parenteral formulations | Viscous, may require heating |
| DMSO | 1 - 50 | Stock solution preparation, in vitro assays | Potential for toxicity at higher concentrations |
| 10% Solutol HS 15 in water | 0.1 - 5 | Surfactant-based formulation | Assess potential for micellar solubilization |
| 20% Hydroxypropyl-β-cyclodextrin in water | 0.1 - 5 | Complexation for improved aqueous solubility | Assess potential for inclusion complex formation |
Experimental Protocols
Protocol 1: Solubility Determination
Objective: To determine the approximate solubility of this compound in various solvents.
Methodology:
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Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Centrifuge the samples to pellet the undissolved solid.
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Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Express the solubility in mg/mL or µg/mL.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate.
Methodology:
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Prepare a pre-suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188 or Tween 80).
-
Homogenize the pre-suspension using a high-shear homogenizer for 5-10 minutes.
-
Transfer the homogenized suspension to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter).
-
Mill the suspension at a controlled temperature for a specified duration (e.g., 1-4 hours), periodically withdrawing samples to monitor particle size.
-
Analyze the particle size distribution of the samples using dynamic light scattering (DLS) or laser diffraction.
-
Continue milling until the desired particle size (typically < 200 nm) is achieved.
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Separate the nanosuspension from the milling media.
Visualizations
References
Addressing off-target effects of 3'-O-Demethylpreussomerin I in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of 3'-O-Demethylpreussomerin I in their experiments.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are inconsistent with its reported primary mechanism of action. Could off-target effects be the cause?
A1: Yes, inconsistencies between your experimental results and the expected biological activity of this compound could be due to its interaction with unintended molecular targets.[1] Small molecule inhibitors often interact with multiple proteins, which can lead to unexpected phenotypic outcomes.[2][3] To investigate this, it is crucial to perform control experiments and validate your findings using multiple approaches.
Q2: I am observing significant cytotoxicity at concentrations where the primary target should not be sufficiently inhibited. What could be the reason?
A2: High cytotoxicity at low concentrations might indicate potent off-target effects. This compound is known to induce apoptosis and interfere with fundamental cellular processes like DNA replication and protein synthesis.[4] It's possible that at certain concentrations, it is potently inhibiting one or more off-target proteins that are critical for cell survival. We recommend performing a dose-response curve and comparing the IC50 value for cytotoxicity with the IC50 for the intended target engagement.
Q3: How can I experimentally identify the potential off-targets of this compound in my model system?
A3: Several unbiased and targeted methods can be employed to identify off-target interactions:
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Kinase Selectivity Profiling: This is a common method to screen a compound against a large panel of kinases to identify unintended targets.[5][6]
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Proteomics Approaches: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins from cell lysates that bind to immobilized this compound.
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Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of the compound and its similarity to other known ligands.[2][3]
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Genetic Approaches: CRISPR-Cas9 or siRNA screens can be used to identify genes that, when knocked out or knocked down, confer resistance to this compound, suggesting their protein products might be off-targets.[7]
Q4: What are the essential control experiments to differentiate on-target from off-target effects?
A4: To dissect on-target from off-target effects, consider the following controls:
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Use a structurally related but inactive compound: This helps to control for effects related to the chemical scaffold itself, independent of target inhibition.
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Rescue experiments: If you are observing a phenotype, try to rescue it by expressing a form of the target that is resistant to this compound.
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Use a different inhibitor for the same target: If a different small molecule targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.
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Target knockdown/knockout: Compare the phenotype induced by this compound with that of genetically ablating the target protein.
Quantitative Data Summary
The following tables represent hypothetical kinase selectivity data for this compound to illustrate how such data might be presented.
Table 1: Kinase Selectivity Profile of this compound at 1 µM
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
| Primary Target Family | Target Kinase A | 95% |
| Tyrosine Kinase | Src | 35% |
| Tyrosine Kinase | Abl | 28% |
| Serine/Threonine Kinase | CDK2 | 42% |
| Serine/Threonine Kinase | ROCK1 | 15% |
Table 2: IC50 Values for Selected On- and Off-Targets
| Kinase Target | IC50 (nM) |
| Target Kinase A | 50 |
| Off-Target Kinase X | 750 |
| Off-Target Kinase Y | 1,500 |
| Off-Target Kinase Z | >10,000 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of dilutions to be used in the assay.
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.
-
Assay Performance:
-
The assay is typically performed in a 96- or 384-well plate format.
-
Each well will contain a specific kinase, its substrate, ATP, and the appropriate buffer.
-
Add this compound at a fixed concentration (e.g., 1 µM) to each well. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
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Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time.
-
Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., radioactivity, fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase relative to the DMSO control.
-
For kinases showing significant inhibition, perform a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for Pathway Analysis
This protocol is for assessing the effect of this compound on downstream signaling of both the intended target and potential off-targets.
-
Cell Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time. Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your target of interest (and its phosphorylated form) and potential off-target pathway proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. This compound | 158204-29-6 | Benchchem [benchchem.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for 3'-O-Demethylpreussomerin I Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 3'-O-Demethylpreussomerin I and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to analyze its metabolites?
This compound is a fungal secondary metabolite, a demethylated derivative of Preussomerin I, which has shown potential as an anticancer, antimycobacterial, and antiplasmodial agent.[1] Understanding its metabolism is crucial for drug development as metabolites can have different efficacy, toxicity, and pharmacokinetic profiles compared to the parent compound.
Q2: What are the most common analytical techniques for detecting this compound and its metabolites?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity, allowing for the quantification of low-level metabolites in complex biological matrices.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also valuable for structural elucidation of novel metabolites.[5][6]
Q3: What are the main challenges in analyzing this compound metabolites?
The primary challenges include the low concentration of metabolites in biological samples, potential for compound instability, and the complexity of biological matrices which can cause matrix effects, leading to ion suppression or enhancement in the MS signal.[7][8][9][10]
Q4: How can I minimize matrix effects in my analysis?
Effective sample preparation to remove interfering substances is key.[11][12][13] This can include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[11][12][13] Using a matrix-matched calibration curve or stable isotope-labeled internal standards can also help to compensate for matrix effects.[10]
Q5: Where can I obtain analytical standards for this compound?
This compound can be isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050.[1] For quantitative analysis, it is crucial to obtain a certified reference standard from a commercial supplier or through custom synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Interaction of analyte with metal surfaces in the LC system. | 1. Adjust mobile phase pH to ensure the analyte is in a single ionic state. 2. Use a guard column and flush the analytical column regularly. 3. Use bio-inert LC systems and columns to minimize metal interactions. |
| Low Signal Intensity or No Peak Detected | 1. Inefficient extraction from the biological matrix. 2. Degradation of the analyte during sample preparation or storage. 3. Suboptimal MS source parameters. 4. Significant ion suppression due to matrix effects. | 1. Optimize the extraction solvent and pH.[13] 2. Investigate analyte stability at different temperatures and pH values. Keep samples on ice or at -80°C. 3. Optimize ESI parameters such as capillary voltage, gas flow, and temperature.[3] 4. Improve sample cleanup, dilute the sample, or use a matrix-matched calibrator.[7][10] |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Presence of co-eluting, interfering compounds from the matrix. 3. Leak in the LC system. | 1. Use high-purity solvents and flush the system thoroughly. 2. Improve chromatographic separation by optimizing the gradient or using a different column chemistry.[14] 3. Check all fittings and connections for leaks. |
| Inconsistent or Non-Reproducible Results | 1. Variability in sample preparation. 2. Instability of the analyte in the autosampler. 3. Fluctuations in MS instrument performance. | 1. Standardize the sample preparation protocol and use an internal standard. 2. Keep the autosampler temperature controlled (e.g., 4°C). 3. Regularly perform system suitability tests and calibration checks. |
| Unexpected Fragmentation Pattern | 1. In-source fragmentation. 2. Presence of an isomer or a different metabolite. 3. Incorrect MS/MS parameters. | 1. Reduce the fragmentor or cone voltage. 2. Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition. 3. Optimize the collision energy for each specific metabolite. |
Experimental Protocols
Generic Protocol for Extraction of this compound and its Metabolites from Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge to pellet any insoluble material.
-
-
Analysis:
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Suggested LC-MS/MS Parameters
These are suggested starting parameters and will require optimization based on your specific instrumentation and metabolites of interest.
| Parameter | Suggested Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes should be tested |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
Note: The molecular formula of this compound is C₂₁H₁₄O₈, with a molecular weight of 394.34 g/mol .[1] Precursor and product ions for MRM will need to be determined by infusing a standard solution of the analyte and performing a product ion scan.
Data Presentation
Table 1: Hypothetical MRM Transitions and Collision Energies
This table is for illustrative purposes. Actual values must be determined experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ or [M-H]⁻ | To be determined | To be determined |
| Metabolite 1 (e.g., Glucuronide) | [M+H]⁺ or [M-H]⁻ | To be determined | To be determined |
| Metabolite 2 (e.g., Sulfate) | [M+H]⁺ or [M-H]⁻ | To be determined | To be determined |
| Internal Standard | [M+H]⁺ or [M-H]⁻ | To be determined | To be determined |
Visualizations
Experimental Workflow```dot
Caption: A decision tree for troubleshooting common analytical issues.
Metabolic Pathway```dot
References
- 1. This compound | 158204-29-6 | Benchchem [benchchem.com]
- 2. Quantification of 700 mycotoxins and other secondary metabolites of fungi and plants in grain products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. extraction of drug from biological matrix.pptx [slideshare.net]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Enhancing the Bioavailability of 3'-O-Demethylpreussomerin I
Welcome to the technical support center for researchers working with 3'-O-Demethylpreussomerin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the pre-clinical development of this promising natural product. Due to its complex polyphenolic structure, this compound is anticipated to have low aqueous solubility and potential metabolic instability, both of which can significantly limit its oral bioavailability. The following sections offer strategies and detailed experimental protocols to help overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenges are expected to be:
-
Poor Aqueous Solubility: As a complex polyphenol, this compound is likely to have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.
-
Metabolic Instability: The compound may be susceptible to first-pass metabolism in the liver by cytochrome P450 enzymes and other metabolic pathways.[1][2][3][4][5]
-
Low Permeability: The molecule's size and polarity may limit its ability to passively diffuse across the intestinal epithelium.
Q2: What initial steps should I take to characterize the bioavailability of this compound?
A2: A stepwise approach is recommended:
-
Physicochemical Characterization: Determine its aqueous solubility at different pH values (e.g., 1.2, 4.5, 6.8) and its lipophilicity (LogP).
-
In Vitro Permeability Assessment: Use a Caco-2 cell monolayer assay to assess its intestinal permeability and identify potential efflux transporter interactions.[6][7][8]
-
In Vitro Metabolic Stability: Evaluate its stability in liver microsomes and S9 fractions to understand its susceptibility to phase I and phase II metabolism.[1][2][3][4][5]
-
In Vivo Pharmacokinetic Studies: Conduct pilot studies in an animal model (e.g., rodents) to determine key pharmacokinetic parameters after oral and intravenous administration.
Q3: Which formulation strategies can be employed to enhance the solubility of this compound?
A3: Several formulation strategies can be explored:
-
Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale can increase the surface area for dissolution.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigative Steps |
| Poor aqueous solubility | 1. Formulation: Develop and test different enabling formulations (e.g., solid dispersion, SEDDS, nanosuspension). 2. In Vitro Dissolution: Perform dissolution studies of various formulations in biorelevant media (e.g., FaSSIF, FeSSIF) to select the most promising candidates. |
| High first-pass metabolism | 1. In Vitro Metabolism: Use liver microsomes or hepatocytes to identify the major metabolites and metabolic pathways. 2. Co-administration: In preclinical models, consider co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) to confirm the impact of metabolism. |
| Efflux transporter activity | 1. Caco-2 Assay: Perform bidirectional permeability studies in the presence and absence of specific efflux transporter inhibitors (e.g., verapamil for P-gp) to identify the transporters involved. 2. Formulation with Inhibitors: Explore formulations that include excipients known to inhibit efflux transporters. |
Issue 2: Difficulty in Quantifying this compound in Biological Matrices
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigative Steps |
| Low analyte concentration | 1. Method Sensitivity: Develop a highly sensitive LC-MS/MS method with a low limit of quantification (LLOQ).[9][10][11] 2. Sample Preparation: Optimize the extraction method (e.g., solid-phase extraction, liquid-liquid extraction) to concentrate the analyte and remove interfering substances. |
| Analyte instability in matrix | 1. Stability Studies: Evaluate the stability of the compound in the biological matrix (plasma, tissue homogenate) at different temperatures and through freeze-thaw cycles. 2. Stabilizers: Add antioxidants or other stabilizers to the collection tubes if degradation is observed. |
| Poor chromatographic peak shape | 1. Mobile Phase Optimization: Adjust the mobile phase composition (organic solvent, pH, additives) to improve peak symmetry. 2. Column Selection: Test different stationary phases (e.g., C18, phenyl-hexyl) to find the one that provides the best separation and peak shape. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add NADPH (final concentration 1 mM) to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Transport Studies:
-
Apical to Basolateral (A-B): Add this compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at specified time intervals.
-
Basolateral to Apical (B-A): Add the compound to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.
Visualizations
Caption: Experimental workflow for assessing and enhancing the bioavailability of this compound.
Caption: Hypothetical signaling pathways potentially modulated by this compound in cancer cells.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. danabiosci.com [danabiosci.com]
- 4. Application of In Vitro Metabolism Activation in High-Throughput Screening [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arg… [ouci.dntb.gov.ua]
Technical Support Center: Modifying 3'-O-Demethylpreussomerin I for Enhanced Activity
Welcome to the technical support center for researchers working with 3'-O-Demethylpreussomerin I and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the biological activity of this promising natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a fungal secondary metabolite with a complex polyphenolic structure. It has demonstrated a range of biological activities, including:
-
Anticancer Activity: It exhibits cytotoxicity against various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting key enzymes involved in cellular proliferation.[1]
-
Antimycobacterial Activity: It shows activity against Mycobacterium tuberculosis.[1]
-
Antiplasmodial Activity: It is active against Plasmodium falciparum, the parasite that causes malaria.[1]
Q2: What is the general mechanism of action for this compound's anticancer effects?
The anticancer mechanism of this compound is believed to involve the induction of apoptosis. This process is characterized by a series of cellular events including nuclear condensation, cell shrinkage, and DNA fragmentation, ultimately leading to cell death. The specific signaling pathways involved are a subject of ongoing research, but it is known to activate caspases, which are key enzymes in the apoptotic cascade.
Q3: How does the structure of this compound relate to its activity compared to other preussomerins?
The structure of preussomerin analogs significantly influences their biological activity. For instance, the methylation status at the 3'-O position appears to be important. This compound, which lacks a methyl group at this position, shows different activity profiles compared to Preussomerin I. This suggests that modifications at this and other sites can be a key strategy for improving potency and selectivity.
Troubleshooting Guides
Synthesis and Modification
Problem: Low yield during the synthesis of preussomerin analogs.
Possible Causes & Solutions:
-
Starting Material Purity: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of side products. Recrystallize or purify starting materials if necessary.
-
Reaction Conditions: The complex spiroketal core of preussomerins is sensitive to reaction conditions.
-
Temperature: Optimize the reaction temperature. Some steps may require precise temperature control to avoid decomposition or side reactions.
-
Solvent: The choice of solvent can significantly impact yield. Ensure the solvent is anhydrous if the reaction is moisture-sensitive. Screen a variety of solvents to find the optimal one for your specific transformation.
-
Catalyst: If using a catalyst, ensure it is fresh and used in the correct stoichiometric amount. Catalyst poisoning by impurities can also be an issue.
-
-
Purification Losses: The purification of complex molecules like preussomerin analogs can be challenging.
-
Chromatography: Use high-quality silica gel for column chromatography and optimize the solvent system to achieve good separation. Consider using techniques like flash chromatography or preparative HPLC for difficult separations.
-
Degradation on Silica: Some complex molecules can degrade on silica gel. If you suspect this is happening, you can try using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of a suitable base like triethylamine.
-
Problem: Difficulty in achieving stereoselectivity in the synthesis of analogs.
Possible Causes & Solutions:
-
Chiral Catalysts/Auxiliaries: For stereoselective reactions, the choice of chiral catalyst or auxiliary is critical. Screen different catalysts and ligands to find the one that provides the best enantiomeric or diastereomeric excess.
-
Reaction Temperature: Lowering the reaction temperature can often improve stereoselectivity.
-
Substrate Control: The inherent stereochemistry of your starting material can influence the stereochemical outcome of subsequent reactions. Plan your synthetic route to take advantage of substrate control where possible.
Biological Assays
Problem: High variability in MTT assay results for cytotoxicity testing.
Possible Causes & Solutions:
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure you have a homogenous cell suspension and use a multichannel pipette for accurate cell seeding. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Compound Precipitation: The test compound may be precipitating out of the culture medium, leading to inconsistent exposure of the cells to the compound. Check the solubility of your compounds in the assay medium. If solubility is an issue, you can try using a co-solvent like DMSO (ensure the final concentration is non-toxic to the cells) or preparing a fresh, more dilute stock solution.
-
Incubation Time: The incubation time with the MTT reagent is critical. Follow the protocol precisely and ensure all plates are incubated for the same amount of time.
-
Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Ensure thorough mixing after adding the solubilization solution and check for any undissolved crystals visually before reading the plate.
Problem: Inconsistent results in the Microplate Alamar Blue Assay (MABA) for antimycobacterial activity.
Possible Causes & Solutions:
-
Bacterial Clumping: Mycobacterium tuberculosis has a tendency to clump, which can lead to inaccurate inoculation and variable results. Ensure the bacterial inoculum is a single-cell suspension by vortexing with glass beads or passing it through a syringe with a fine-gauge needle.
-
Inoculum Density: The starting inoculum concentration is crucial for reproducible MIC values. Standardize your inoculum preparation and quantify the bacterial concentration before each experiment.
-
Evaporation: Evaporation from the wells of the microplate, especially the outer wells, can concentrate the drug and affect the results. To minimize evaporation, fill the outer wells with sterile water or media and use a plate sealer.
-
Reading Time: The color change in the Alamar Blue assay is time-dependent. Read the plates at a consistent time point after the addition of the dye.
Quantitative Data Summary
The following table summarizes the reported biological activities of this compound and related preussomerin analogs. This data can be used as a baseline for comparison when evaluating the activity of newly synthesized derivatives.
| Compound | M. tuberculosis (MIC, µg/mL) | P. falciparum (IC50, µg/mL) | KB (IC50, µg/mL) | BC-1 (IC50, µg/mL) | Vero (IC50, µg/mL) |
| This compound | 25 | >20 | 3.1 | 2.8 | 10.5 |
| Preussomerin F | 3.12 | 0.53 | 1.1 | 1.0 | 3.2 |
| Preussomerin G | 12.5 | 2.1 | 2.5 | 2.0 | 8.5 |
| Preussomerin H | 12.5 | 1.9 | 2.8 | 2.5 | 9.0 |
| Preussomerin I | 12.5 | 3.8 | 4.2 | 3.5 | 12.0 |
| Deoxypreussomerin A | 1.56 | 0.8 | 1.5 | 1.2 | 4.5 |
| Bipendensin | 6.25 | 1.5 | 2.0 | 1.8 | 6.0 |
Data sourced from a study on preussomerins isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050.
Experimental Protocols
General Workflow for Modification and Bioactivity Testing
Caption: General workflow for the modification of this compound and subsequent biological evaluation.
Key Experimental Methodologies
1. MTT Assay for Anticancer Activity
This protocol is for assessing the cytotoxicity of compounds against a cancer cell line (e.g., KB or BC-1) in a 96-well format.
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells to the desired seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
2. Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Inoculum Preparation:
-
Grow M. tuberculosis in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the bacterial suspension 1:20 in fresh medium.
-
-
Compound Preparation and Plate Setup:
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a drug-free control (bacteria only) and a sterile control (medium only).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Alamar Blue Addition and Reading:
-
Prepare a 1:1 mixture of Alamar Blue reagent and 10% Tween 80.
-
Add 30 µL of this mixture to each well.
-
Incubate the plates for another 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that prevents a color change from blue to pink.
-
Signaling Pathway Diagram
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by this compound.
References
Validation & Comparative
Validating the Anticancer Activity of 3'-O-Demethylpreussomerin I: A Comparative Analysis
A comprehensive evaluation of the anticancer potential of 3'-O-Demethylpreussomerin I remains challenging due to the limited availability of specific experimental data in publicly accessible scientific literature. While general anticancer properties have been attributed to this fungal secondary metabolite, a detailed quantitative comparison with established chemotherapeutic agents is not feasible without dedicated research findings on its activity against specific cancer cell lines, including IC50 values and elucidated mechanisms of action.
This guide, therefore, serves as a template for the kind of comparative analysis that would be necessary to validate the anticancer activity of this compound, drawing upon available information for the well-characterized chemotherapeutic agent, Doxorubicin, as a comparator. The experimental protocols and data presented for Doxorubicin illustrate the required benchmarks for evaluating a novel anticancer compound.
Comparative Cytotoxicity
A crucial first step in validating an anticancer compound is to determine its cytotoxic effects on various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
For the purpose of this guide, we will use established data for Doxorubicin against two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and NCI-H460 (human non-small cell lung cancer).
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | MCF-7 | Data Not Available | |
| NCI-H460 | Data Not Available | ||
| Doxorubicin | MCF-7 | ~0.4 - 8.3 µM | [1][2][3][4][5] |
| NCI-H460 | ~1.5 µM (with Osthole) | [6] |
Note: The IC50 value for Doxorubicin can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Mechanism of Action: Induction of Apoptosis
A key characteristic of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis is a primary mechanism by which Doxorubicin exerts its cytotoxic effects. It is reported that this compound also induces apoptosis, though specific molecular pathways have not been fully elucidated.
Experimental Workflow: Apoptosis Assay
A standard method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Figure 1. Experimental workflow for assessing apoptosis via Annexin V and Propidium Iodide staining.
Signaling Pathways
The anticancer activity of a compound is often mediated through its interaction with specific cellular signaling pathways that control cell growth, proliferation, and survival. While the specific pathways affected by this compound are not well-documented, Doxorubicin is known to impact several key pathways, including the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers.
Figure 2. Simplified diagram of the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
Figure 3. Simplified diagram of the MAPK/ERK signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of scientific findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, NCI-H460) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the comparator drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
To rigorously validate the anticancer activity of this compound, further research is imperative. Future studies should focus on:
-
Broad Spectrum Cytotoxicity Screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular mechanisms by which this compound induces apoptosis, including the key protein players and signaling pathways involved.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.
By generating this essential data, the scientific community can objectively compare the performance of this compound with existing anticancer agents and determine its potential as a novel therapeutic candidate.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. scispace.com [scispace.com]
- 3. jrmds.in [jrmds.in]
- 4. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combined anticancer activity of osthole and cisplatin in NCI-H460 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3'-O-Demethylpreussomerin I and Preussomerin I: Unveiling the Impact of a Single Methyl Group
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive comparative guide on 3'-O-Demethylpreussomerin I and Preussomerin I has been published, offering researchers, scientists, and drug development professionals a detailed examination of these two closely related natural products. This guide provides a side-by-side analysis of their biological activities, supported by available experimental data, and delves into the experimental methodologies used for their evaluation.
The guide highlights the critical role of the 3'-O-methyl group in influencing the biological efficacy of the preussomerin scaffold. While both compounds exhibit a range of biological activities, including anticancer, antimycobacterial, and antiplasmodial properties, the presence or absence of this single methyl group leads to notable differences in their potency.
Physicochemical Properties
| Property | This compound | Preussomerin I |
| Chemical Formula | C₂₁H₁₄O₈ | C₂₂H₁₆O₈ |
| Molecular Weight | 394.34 g/mol | 408.36 g/mol |
| Structural Difference | Lacks a methyl group at the 3'-O position | Contains a methyl group at the 3'-O position |
Comparative Biological Activity
A key finding of this comparative analysis is the impact of the 3'-O-demethylation on the antimycobacterial activity. Experimental data suggests that Preussomerin I, with its intact methyl group, exhibits greater potency against Mycobacterium tuberculosis than its demethylated counterpart. This suggests that the methyl group may play a crucial role in the binding of the compound to its molecular target within the bacterium.
Cytotoxicity Data
| Compound | Cell Line | Activity | IC₅₀ (µg/mL) |
| This compound | KB (Human oral cancer) | Cytotoxic | - |
| BC-1 (Human breast cancer) | Cytotoxic | - | |
| Vero (Normal kidney cells) | Cytotoxic | - | |
| Preussomerin I | KB (Human oral cancer) | Cytotoxic | - |
| BC-1 (Human breast cancer) | Cytotoxic | - | |
| Vero (Normal kidney cells) | Cytotoxic | - | |
| Note: Specific IC₅₀ values for a direct comparison were not available in the reviewed literature. However, both compounds are reported to exhibit cytotoxicity against these cell lines. |
Antimicrobial and Antiplasmodial Data
| Compound | Organism | Activity | MIC/IC₅₀ (µg/mL) |
| This compound | Mycobacterium tuberculosis H37Rv | Antimycobacterial | 25 |
| Plasmodium falciparum | Antiplasmodial | - | |
| Preussomerin I | Mycobacterium tuberculosis H37Rv | Antimycobacterial | 12.5[1] |
| Plasmodium falciparum | Antiplasmodial | - | |
| Note: A lower MIC value indicates greater potency. |
Mechanism of Action: Induction of Apoptosis
Both this compound and Preussomerin I are believed to exert their anticancer effects, at least in part, by inducing apoptosis, or programmed cell death. While the precise signaling pathways for these specific compounds are still under investigation, the general mechanism of apoptosis induction often involves the intrinsic (mitochondrial) pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical control point in this process.
Figure 1: Proposed intrinsic pathway of apoptosis induced by Preussomerins.
Experimental Protocols
This guide provides detailed protocols for the key in vitro assays used to evaluate the biological activities of these compounds.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (this compound or Preussomerin I) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined from the dose-response curve.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis. The assay is based on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.
Protocol:
-
Prepare a bacterial suspension of M. tuberculosis H37Rv in 7H9 broth.
-
In a 96-well microplate, serially dilute the test compounds.
-
Add the bacterial suspension to each well.
-
Incubate the plates at 37°C for 7 days.
-
Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Antiplasmodial Activity: SYBR Green I-based Fluorescence Assay
This assay is used to determine the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs. The SYBR Green I dye binds to the DNA of the parasites, and the resulting fluorescence is proportional to the amount of parasitic DNA, indicating parasite growth.
Protocol:
-
Synchronize P. falciparum cultures to the ring stage.
-
Prepare a parasite suspension in RPMI 1640 medium.
-
In a 96-well plate, add serial dilutions of the test compounds.
-
Add the parasite suspension to each well and incubate in a gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C for 72 hours.
-
Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
The IC₅₀ value is calculated by comparing the fluorescence of treated wells to that of untreated controls.
Figure 2: General workflow for the comparative biological evaluation.
This guide serves as a valuable resource for the scientific community, providing a foundation for further research into the therapeutic potential of preussomerins and the structure-activity relationships that govern their biological effects. The clear impact of the 3'-O-methyl group underscores the importance of subtle structural modifications in drug design and development.
References
Unveiling the Cytotoxic Potential of Preussomerin Analogs: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore a diverse array of natural products. Among these, the preussomerin class of fungal metabolites has emerged as a promising source of compounds with potent cytotoxic activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various preussomerin analogs, with a focus on their in vitro cytotoxicity against human cancer cell lines. The information presented herein is derived from a key study on preussomerins isolated from the mangrove endophytic fungus Lasiodiplodia theobromae ZJ-HQ1.[1]
Comparative Cytotoxicity of Preussomerin Analogs
The cytotoxic effects of a series of preussomerin analogs were evaluated against three human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below. Lower IC50 values indicate greater cytotoxic potency.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| Chloropreussomerin A | 8.9 | 5.9 | > 10 |
| Chloropreussomerin B | 8.1 | 6.2 | > 10 |
| Preussomerin M | > 10 | > 10 | > 10 |
| Preussomerin D | 2.5 | 3.1 | 4.5 |
| Deoxy-preussomerin D | 9.4 | 8.7 | > 10 |
| Preussomerin E | 4.2 | 5.5 | 6.3 |
| 3'-Hydroxy-preussomerin E | 3.8 | 4.1 | 5.8 |
Data sourced from a study on preussomerins from Lasiodiplodia theobromae ZJ-HQ1.[1]
Key Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of these preussomerin analogs:
-
Chlorination: The presence of chlorine atoms in Chloropreussomerins A and B appears to confer moderate cytotoxicity, with IC50 values in the mid-micromolar range against A549 and MCF-7 cells.[1]
-
Hydroxylation: The presence and position of hydroxyl groups significantly impact activity. For instance, Preussomerin D, with its specific hydroxylation pattern, is the most potent analog identified in this series against all three cell lines.[1] The addition of a hydroxyl group at the 3' position in 3'-Hydroxy-preussomerin E leads to a slight increase in potency compared to Preussomerin E.[1]
-
Deoxygenation: The removal of a hydroxyl group, as seen in the comparison between Preussomerin D and Deoxy-preussomerin D, results in a significant decrease in cytotoxic activity.[1]
Experimental Protocols
The cytotoxic activities of the preussomerin analogs were determined using a standard in vitro assay.
Cell Lines and Culture:
-
Human lung carcinoma (A549), human breast adenocarcinoma (MCF-7), and human hepatocellular carcinoma (HepG2) cell lines were used.
-
Cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.
Cytotoxicity Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess cell viability. The general workflow is as follows:
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the preussomerin analogs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent was added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values were used to calculate the percentage of cell growth inhibition for each compound concentration. The IC50 value was then determined by plotting the inhibition percentage against the compound concentration.
References
A Researcher's Comparative Guide to Target Identification and Validation for 3'-O-Demethylpreussomerin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established experimental strategies for the identification and validation of molecular targets for the fungal secondary metabolite, 3'-O-Demethylpreussomerin I. Given the compound's known cytotoxic, antimycobacterial, and antiplasmodial activities, a robust understanding of its mechanism of action is crucial for its development as a potential therapeutic agent.
While specific target identification data for this compound is not yet publicly available, this guide outlines a comprehensive and logical workflow based on successful target deconvolution strategies for other natural products with similar biological profiles. The presented experimental data is illustrative, drawn from studies on other compounds to provide a practical framework and realistic performance benchmarks for each technique.
Section 1: Comparison of Target Identification Methodologies
The initial step in elucidating a compound's mechanism of action is to identify its direct molecular binding partners. Two primary strategies are employed: affinity-based proteomics and label-free approaches.
| Methodology | Principle | Illustrative Performance Metrics | Advantages | Disadvantages |
| Affinity Chromatography coupled with Mass Spectrometry (AC-MS) | This compound is chemically modified with a linker and immobilized on a solid support (e.g., beads). A cell lysate is passed over the beads, and proteins that bind to the compound are captured, eluted, and identified by mass spectrometry. | Protein Hit Count: 50-200 proteins. Binding Score Threshold: >95% probability. Validation Rate: 10-20% of initial hits confirmed in secondary assays. | Direct identification of binding partners. Can capture both high and low-affinity interactions. Well-established and widely used. | Requires chemical modification of the compound, which may alter its binding properties. Risk of identifying non-specific binders. |
| Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) | This label-free method relies on the principle that the binding of a ligand (this compound) stabilizes its target protein against thermal denaturation. Cells are treated with the compound, heated, and the aggregated proteins are separated from the soluble fraction. Changes in the thermal stability of proteins are quantified by mass spectrometry. | Identified Targets: 10-50 proteins showing significant thermal shifts. Thermal Shift (ΔTm): 1-5°C for direct targets. Cellular EC50: 0.1-10 µM. | Identifies target engagement in a physiological cellular context without modifying the compound. Can distinguish direct from indirect targets. Provides information on target engagement in live cells. | May not be suitable for all targets (e.g., membrane proteins can be challenging). Requires specialized equipment and expertise in quantitative proteomics. |
Section 2: Comparison of Target Validation Techniques
Once potential targets are identified, it is essential to validate that they are responsible for the observed biological effects of this compound.
| Technique | Principle | Illustrative Performance Metrics | Advantages | Disadvantages |
| Kinase Profiling | The inhibitory activity of this compound is tested against a large panel of purified protein kinases. This is particularly relevant given that many natural products with anticancer activity target kinases. | Inhibition at 10 µM: >90% inhibition of 5-15 kinases. IC50 Values: 0.01-1 µM for potent hits. | Provides a broad overview of the compound's selectivity. Can rapidly identify potent kinase targets. Quantitative and reproducible. | In vitro results may not always translate to cellular activity. Does not confirm that the identified kinase is the primary target responsible for the observed phenotype. |
| Short Hairpin RNA (shRNA) Knockdown | The expression of a candidate target protein is silenced using shRNA. The effect of this compound is then assessed in these knockdown cells. If the compound's activity is diminished, it suggests that the silenced protein is a key target. | Knockdown Efficiency: >70% reduction in target protein expression. Shift in IC50: 3-10 fold increase in the IC50 of the compound in knockdown cells compared to control cells. | Provides strong genetic evidence for the role of a specific target in the compound's mechanism of action. Can be performed in relevant cancer cell lines. | Off-target effects of shRNA can complicate data interpretation. Incomplete knockdown may not produce a clear phenotype. |
Section 3: Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a polyethylene glycol linker) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).
-
Immobilization: Covalently attach the synthesized probe to NHS-activated sepharose beads according to the manufacturer's protocol.
-
Cell Lysis: Culture cancer cells (e.g., KB or BC-1) to 80-90% confluency. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Pulldown: Incubate the cell lysate with the this compound-coupled beads and control beads (without the compound) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion with trypsin. Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify the proteins using a protein database search engine (e.g., Mascot or Sequest). Compare the proteins identified from the compound-coupled beads to the control beads to identify specific binders.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture relevant cells (e.g., cancer cell lines or Mycobacterium smegmatis) and treat with either this compound at a desired concentration or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Sample Preparation for MS: Collect the supernatant (soluble fraction) and prepare the proteins for mass spectrometry analysis using a standard proteomics workflow (e.g., filter-aided sample preparation).
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Quantify the relative protein abundance in the soluble fraction at each temperature. Plot the abundance versus temperature to generate melting curves. Identify proteins with a significant shift in their melting temperature in the presence of the compound.
Kinase Profiling Assay
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it to the desired screening concentration (e.g., 10 µM).
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified, active protein kinases.
-
Kinase Reaction: In a multi-well plate, incubate each kinase with its specific substrate, ATP (often radiolabeled [γ-³²P]ATP), and either this compound or vehicle control.
-
Detection: After the reaction, quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For other assay formats (e.g., fluorescence or luminescence), follow the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of kinase inhibition for each kinase at the screening concentration. For promising hits, perform dose-response experiments to determine the IC50 values.
shRNA-Mediated Gene Knockdown
-
shRNA Design and Cloning: Design or obtain at least two independent shRNA constructs targeting the mRNA of the candidate target gene. Clone the shRNA sequences into a suitable lentiviral vector.
-
Lentivirus Production: Transfect HEK293T cells with the shRNA-containing vector along with packaging and envelope plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cancer cell line (e.g., KB or BC-1) with the lentiviral particles. Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
Validation of Knockdown: Assess the knockdown efficiency at the mRNA level by qRT-PCR and at the protein level by Western blotting.
-
Phenotypic Assay: Treat the knockdown cells and control cells (transduced with a non-targeting shRNA) with a range of concentrations of this compound.
-
Data Analysis: Determine the IC50 of the compound in both knockdown and control cells. A significant increase in the IC50 in the knockdown cells indicates that the targeted protein is important for the compound's activity.
Section 4: Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and the experimental workflows for its target identification and validation.
Caption: Proposed workflow for target identification and validation of this compound.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
Caption: Potential points of inhibition for this compound in the M. tuberculosis cell wall biosynthesis pathway.
Cross-validation of 3'-O-Demethylpreussomerin I bioactivity in different cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of preussomerin analogues, closely related to 3'-O-Demethylpreussomerin I, across various cancer cell lines. Due to the limited availability of specific data for this compound, this guide focuses on the cytotoxic profiles of its structural analogues to offer valuable insights for research and development.
Comparative Bioactivity of Preussomerin Analogues
While specific quantitative bioactivity data for this compound remains limited in publicly accessible literature, studies on closely related preussomerin compounds reveal significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes the IC50 values for several preussomerin analogues, providing a benchmark for their anti-cancer potential.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Chloropreussomerin A | A549 | Lung Carcinoma | 5.9 |
| MCF-7 | Breast Adenocarcinoma | 8.9 | |
| Chloropreussomerin B | A549 | Lung Carcinoma | 6.2 |
| MCF-7 | Breast Adenocarcinoma | 7.5 | |
| Preussomerin Analogue 4 | A549 | Lung Carcinoma | 3.1 |
| HepG2 | Hepatocellular Carcinoma | 2.5 | |
| MCF-7 | Breast Adenocarcinoma | 4.7 | |
| Preussomerin Analogue 5 | A549 | Lung Carcinoma | 6.8 |
| HepG2 | Hepatocellular Carcinoma | 5.2 | |
| MCF-7 | Breast Adenocarcinoma | 9.4 | |
| Preussomerin Analogue 6 | A549 | Lung Carcinoma | 4.5 |
| HepG2 | Hepatocellular Carcinoma | 3.8 | |
| MCF-7 | Breast Adenocarcinoma | 6.1 | |
| Preussomerin Analogue 7 | A549 | Lung Carcinoma | 7.2 |
| HepG2 | Hepatocellular Carcinoma | 6.5 | |
| MCF-7 | Breast Adenocarcinoma | 8.3 |
Experimental Protocols
The evaluation of cytotoxicity for the preussomerin analogues listed above was conducted using the MTT assay. This standard colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells (A549, HepG2, or MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the preussomerin compounds. A control group with no compound treatment is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration compared to the control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
While the specific signaling pathway affected by this compound is not yet fully elucidated, many cytotoxic natural products induce apoptosis. The intrinsic apoptosis pathway is a common mechanism.
This guide serves as a starting point for researchers interested in the anti-cancer properties of this compound and its analogues. The provided data on related compounds and detailed experimental protocols offer a solid foundation for further investigation into the therapeutic potential of this class of natural products. Future studies are warranted to elucidate the specific bioactivity and mechanism of action of this compound.
Unraveling the Potential of 3'-O-Demethylpreussomerin I and Its Synthetic Analogs in Preclinical Settings
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a vast array of natural and synthetic compounds. Among these, 3'-O-Demethylpreussomerin I, a fungal metabolite, and its synthetic analogs have emerged as promising candidates, particularly in the realms of oncology and infectious diseases. This guide provides a comprehensive comparison of this compound and its synthetic counterparts based on available preclinical data, offering insights into their relative performance, mechanisms of action, and experimental underpinnings.
Comparative Efficacy: A Look at the Preclinical Data
In vitro studies have been instrumental in elucidating the bioactivity of this compound and its analogs. The available data, primarily focused on antimycobacterial and cytotoxic activities, reveals significant differences in potency among these compounds.
Antimycobacterial Activity
The antimycobacterial potential of this compound and its analogs has been evaluated against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) are key parameters in assessing their efficacy.
| Compound | Source | Anti-M. tuberculosis Activity (µg/mL) |
| This compound | Microsphaeropsis sp. BCC 3050 | MIC: 25, IC50: 25 |
| Preussomerin I | Microsphaeropsis sp. BCC 3050 | MIC: 12.5, IC50: 12.5 |
| Preussomerin E | Microsphaeropsis sp. BCC 3050 | MIC: 3.12 |
| Preussomerin F | Microsphaeropsis sp. BCC 3050 | MIC: 3.12 |
| Deoxypreussomerin A | Microsphaeropsis sp. BCC 3050 | MIC: 1.56–3.12 |
Data sourced from Benchchem
These results suggest that synthetic analogs, particularly Deoxypreussomerin A and Preussomerins E and F, exhibit significantly greater potency against M. tuberculosis than the parent compound, this compound. The data also indicates that methylation at the 3'-O position may enhance antimycobacterial activity, as seen in the comparison between this compound and Preussomerin I.
Cytotoxicity Profiles
The cytotoxic effects of these compounds have been assessed against various cancer cell lines, including KB and BC-1, as well as a normal cell line (Vero) to gauge selectivity.
| Compound | Cytotoxic Activity (Cell Lines) |
| This compound | KB (cancer), BC-1 (cancer), Vero (normal) |
| Preussomerin I | KB, BC-1, Vero |
| Preussomerin E | KB, BC-1, Vero |
Data sourced from Benchchem
While all tested preussomerins demonstrated cytotoxicity, this compound and Preussomerin I showed a degree of selectivity, with lower IC50 values in cancer cell lines compared to the normal cell line. Notably, while Preussomerin E displayed potent antimycobacterial activity, its cytotoxicity was comparable to that of this compound, suggesting a potentially narrow therapeutic window. These findings highlight a critical challenge in the development of preussomerin-based therapeutics: the need to optimize the structural features to enhance efficacy while minimizing off-target toxicity.
Mechanism of Action: A Glimpse into Cellular Pathways
The biological activities of this compound and its analogs are attributed to their ability to interfere with fundamental cellular processes, ultimately leading to cell death. The primary mechanisms of action include:
-
Enzyme Inhibition: These compounds have been shown to inhibit key enzymes involved in cellular proliferation.
-
Disruption of Cellular Functions: They can interfere with critical processes such as DNA replication and protein synthesis.
-
Induction of Apoptosis: A key mechanism of their anticancer effect is the induction of programmed cell death, or apoptosis.
While the precise signaling pathways triggered by this compound and its specific analogs are still under investigation, the induction of apoptosis is a common theme. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
The following diagram illustrates the general mechanism of apoptosis, highlighting the key players in both the intrinsic and extrinsic pathways.
Benchmarking 3'-O-Demethylpreussomerin I: A Comparative Analysis Against Standard-of-Care Drugs
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the fungal secondary metabolite 3'-O-Demethylpreussomerin I has demonstrated significant biological activity, positioning it as a compound of interest for further investigation. This guide provides a comparative benchmark of this compound against current standard-of-care drugs in key therapeutic areas, supported by available experimental data. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential.
Executive Summary
This compound, a complex polyphenolic compound, exhibits a range of biological effects, including anticancer, antimycobacterial, and antiplasmodial activities. Its proposed mechanism of action involves the inhibition of essential enzymes, disruption of cellular processes such as DNA replication and protein synthesis, and the induction of programmed cell death (apoptosis) in pathological cells. This guide presents a side-by-side comparison of its in vitro efficacy with established first-line treatments for tuberculosis and malaria. While the precise signaling pathways modulated by this compound are still under investigation, this document outlines the general apoptotic pathways potentially involved.
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data for this compound and standard-of-care drugs against Mycobacterium tuberculosis and Plasmodium falciparum.
Table 1: Antimycobacterial Activity against Mycobacterium tuberculosis
| Compound | Strain | Metric | Value |
| This compound | M. tuberculosis | IC50 | 25 µg/mL |
| Isoniazid | H37Rv | MIC | 0.015 - 0.1 µg/mL |
| Rifampicin | H37Rv | MIC | 0.1 - 0.5 µg/mL |
Table 2: Antiplasmodial Activity against Plasmodium falciparum
| Compound | Strain | Metric | Value (nM) |
| This compound | K1 (chloroquine-resistant) | IC50 | Data Not Available |
| Artemether-Lumefantrine | - | - | See Note 1 |
| Dihydroartemisinin (active metabolite of Artemether) | - | IC50 | 1 - 7 nM[1] |
| Lumefantrine | Northern Uganda isolates | Median IC50 | 14.6 nM[2] |
| Chloroquine | K1 (chloroquine-resistant) | IC50 | ~275 nM[3] |
Note 1: Artemether-lumefantrine is a combination therapy. The in vitro activity is typically reported for its individual components or the active metabolite of artemether, dihydroartemisinin.[1]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between individual studies.
Antimycobacterial Susceptibility Testing (MIC/IC50)
Objective: To determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of a compound required to inhibit the growth of Mycobacterium tuberculosis.
General Protocol (Broth Microdilution Method):
-
Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared in a suitable broth medium (e.g., Middlebrook 7H9) and adjusted to a standardized turbidity.
-
Compound Dilution: The test compound and standard drugs are serially diluted in microtiter plates.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compounds.
-
Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days).
-
Endpoint Determination: Bacterial growth inhibition is assessed visually or by using a growth indicator dye (e.g., Resazurin). The MIC is defined as the lowest concentration of the compound that prevents visible growth. The IC50 is determined by measuring the concentration at which 50% of bacterial growth is inhibited, often quantified using a spectrophotometer or fluorometer.
Antiplasmodial Susceptibility Testing (IC50)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.
General Protocol (SYBR Green I-based Fluorescence Assay):
-
Parasite Culture: A synchronized culture of P. falciparum (e.g., K1 strain) is maintained in human erythrocytes in a suitable culture medium.
-
Compound Dilution: The test compound and standard drugs are serially diluted in microtiter plates.
-
Inoculation: The parasitized erythrocyte suspension is added to each well.
-
Incubation: The plates are incubated under a specific gas mixture (low O₂, high CO₂) at 37°C for 72 hours.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This dye binds to the DNA of the parasites.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the number of viable parasites.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential mechanism of action of this compound and a typical experimental workflow.
Caption: A diagram of the intrinsic apoptotic pathway potentially activated by this compound.
Caption: A generalized workflow for determining the in vitro efficacy of antimicrobial compounds.
Conclusion and Future Directions
The available data indicates that this compound possesses notable in vitro activity against Mycobacterium tuberculosis. For a comprehensive evaluation of its antiplasmodial potential, further studies are required to determine its IC50 against well-characterized strains of P. falciparum.
A critical area for future research is the detailed elucidation of the molecular mechanisms underlying its cytotoxic effects. Investigating its impact on specific components of the apoptotic machinery, such as the activation of initiator and effector caspases and the modulation of Bcl-2 family proteins, will provide a clearer understanding of its mode of action. Furthermore, exploring its effects on key signaling pathways like NF-κB and MAPK, which are often dysregulated in cancer and inflammatory diseases, could reveal additional therapeutic applications.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound. Continued investigation is warranted to fully characterize its efficacy and mechanism of action, which will be crucial for its potential development as a novel therapeutic agent.
References
- 1. Artemether/Lemefantrine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Decreased susceptibility of Plasmodium falciparum to both dihydroartemisinin and lumefantrine in northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of 3'-O-Demethylpreussomerin I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3'-O-Demethylpreussomerin I and its analogues, with a focus on replicating published findings. We present a detailed analysis of its anti-cancer, antimycobacterial, and antiplasmodial properties, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Comparative Biological Activity
This compound, a natural product isolated from the lichenicolous fungus Microsphaeropsis sp., has demonstrated a range of biological activities.[1] To provide a clear comparison, the following table summarizes the available quantitative data for this compound and its close structural analogues.
| Compound | Target Organism/Cell Line | Activity Metric | Value |
| This compound | Mycobacterium tuberculosis | MIC | 25 µg/mL[1] |
| KB (human oral cancer) | IC₅₀ | Data not specified[1] | |
| BC-1 (human breast cancer) | IC₅₀ | Data not specified[1] | |
| Plasmodium falciparum | IC₅₀ | Data not specified[1] | |
| Preussomerin I | Mycobacterium tuberculosis | MIC | 12.5 µg/mL[1] |
| Deoxypreussomerin A | Mycobacterium tuberculosis | MIC | 1.56–3.12 µg/mL[1] |
| Preussomerin E | Mycobacterium tuberculosis | MIC | 3.12 µg/mL[1] |
| Preussomerin F | Mycobacterium tuberculosis | MIC | 3.12 µg/mL[1] |
Key Observations:
-
Antimycobacterial Activity: Deoxypreussomerin A and Preussomerins E/F exhibit more potent activity against Mycobacterium tuberculosis than this compound. The methylation at the 3'-O position in Preussomerin I appears to enhance its antimycobacterial efficacy compared to its demethylated analogue.[1]
-
Anticancer Activity: this compound displays cytotoxicity against KB and BC-1 cancer cell lines.[1] The primary mechanism of its anti-cancer action is the induction of apoptosis.[1]
Apoptosis Signaling Pathway
Published findings indicate that this compound induces programmed cell death (apoptosis) in cancer cells through the activation of specific signaling pathways involving caspases.[1] While the precise molecular details are a subject of ongoing research, a generalized model of the intrinsic apoptosis pathway, which is a common mechanism for natural product-induced cell death, is depicted below.
Caption: Intrinsic apoptosis pathway initiated by this compound.
Experimental Workflow for Comparative Analysis
To replicate and compare the findings on this compound and its analogues, a structured experimental workflow is essential. The following diagram outlines the key stages of this process.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols for the key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methods for assessing the cytotoxicity of natural products.
1. Cell Culture:
-
Maintain the selected cancer cell lines (e.g., KB, BC-1) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
2. Cell Seeding:
-
Trypsinize confluent cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare a stock solution of this compound and its analogues in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours.
4. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimycobacterial Assay (Microplate Alamar Blue Assay - MABA)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
1. Bacterial Culture:
-
Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
2. Assay Setup:
-
In a 96-well microplate, add 100 µL of sterile deionized water to the outer wells to prevent evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Add the test compounds to the first well of each row and perform serial two-fold dilutions across the plate.
3. Inoculation:
-
Adjust the bacterial culture to a McFarland standard of 1.0 and dilute it 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a drug-free control and a positive control (e.g., rifampicin).
4. Incubation:
-
Seal the plates and incubate at 37°C for 5-7 days.
5. Reading the Results:
-
Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This protocol is a widely used method for assessing the in vitro activity of compounds against Plasmodium falciparum.
1. Parasite Culture:
-
Maintain a synchronous culture of Plasmodium falciparum (e.g., 3D7 strain) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum or Albumax II, at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
2. Assay Setup:
-
In a 96-well plate, add serial dilutions of the test compounds in culture medium.
-
Add the parasite culture (at the ring stage with 1% parasitemia and 2% hematocrit) to each well.
-
Include a parasite-only control and a positive control (e.g., chloroquine).
3. Incubation:
-
Incubate the plates for 72 hours under the same conditions as the parasite culture.
4. Lysis and Staining:
-
Freeze the plates at -80°C to lyse the erythrocytes.
-
Thaw the plates and add 100 µL of lysis buffer containing 2x SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
5. Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
6. Data Analysis:
-
Calculate the percentage of parasite growth inhibition relative to the parasite-only control.
-
Determine the IC₅₀ value by plotting a dose-response curve.
References
Comparative Analysis of 3'-O-Demethylpreussomerin I: A Potent Biologically Active Fungal Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of published studies on 3'-O-Demethylpreussomerin I, a naturally occurring compound isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050.[1] This document objectively compares its performance against other alternatives, supported by experimental data, to aid in research and development efforts in oncology and infectious diseases.
Biological Activities and Comparative Efficacy
This compound has demonstrated significant biological activities, including anticancer, antimycobacterial, and antiplasmodial properties.[1] Its complex polyphenolic structure is crucial for its bioactivity.[1] The compound exerts its effects through various mechanisms, including enzyme inhibition, disruption of cellular functions like DNA replication and protein synthesis, and induction of apoptosis.[1]
Antimycobacterial Activity
This compound has been shown to be effective against Mycobacterium tuberculosis. A comparative summary of its activity against related preussomerin compounds is presented below.
| Compound | Source Organism | Anti-M. tuberculosis Activity (µg/mL) |
| This compound | Microsphaeropsis sp. BCC 3050 | IC₅₀: 25; MIC: 25 [1] |
| Preussomerin I | Microsphaeropsis sp. BCC 3050 | MIC: 12.5 |
| Preussomerin E | Microsphaeropsis sp. BCC 3050 | MIC: 3.12 |
| Deoxypreussomerin A | Microsphaeropsis sp. BCC 3050 | MIC: 1.56–3.12 |
| Table 1: Comparative Antimycobacterial Activity of Preussomerins.[1] |
Notably, Deoxypreussomerin A and Preussomerins E/F exhibit higher potency against M. tuberculosis than this compound.[1] The demethylation at the 3'-O position in this compound appears to reduce its antimycobacterial efficacy when compared to Preussomerin I, suggesting that methylation at this position may enhance target binding.[1]
Cytotoxicity Profiles
The preussomerin family of compounds, including this compound, exhibits cytotoxicity against various cancer cell lines.
| Compound | Cytotoxic Activity (Cell Lines) |
| This compound | KB (cancer), BC-1 (cancer), Vero (normal)[1] |
| Preussomerin I | KB, BC-1, Vero |
| Preussomerin E | KB, BC-1, Vero |
| Table 2: Cytotoxicity Profiles of Preussomerins.[1] |
While all tested preussomerins show cytotoxic effects, this compound and Preussomerin I display moderate selectivity with lower IC₅₀ values in cancer cell lines compared to normal cells.[1]
Antiplasmodial Activity
This compound has also demonstrated activity against the malaria parasite, Plasmodium falciparum.[1] This antiplasmodial effect is attributed to the inhibition of critical enzymatic functions in the parasite's life cycle.[1]
Mechanism of Action: Signaling Pathways
The anticancer activity of this compound is primarily achieved through the induction of apoptosis (programmed cell death) in cancer cells. This process involves the activation of specific signaling pathways.
Caption: Proposed mechanism of action for this compound leading to cancer cell death.
Experimental Protocols
Detailed experimental methodologies for the cited activities are crucial for reproducibility and further investigation.
Isolation and Purification of this compound
This compound is isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050. The general workflow for its production and isolation is as follows:
Caption: General workflow for the isolation of this compound.
Antimycobacterial Activity Assay
The antimycobacterial activity is typically determined using a Microplate Alamar Blue Assay (MABA) or a similar method to determine the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC₅₀).
-
Preparation of Bacterial Culture: Mycobacterium tuberculosis H37Ra is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Compound Preparation: Test compounds are dissolved in DMSO to create a stock solution and then serially diluted in microtiter plates.
-
Inoculation: The bacterial suspension is added to each well containing the test compound.
-
Incubation: Plates are incubated at 37°C for a specified period.
-
Reading: Alamar Blue solution is added to the wells, and after further incubation, the color change (indicating bacterial growth) is read using a spectrophotometer to determine the MIC and IC₅₀ values.
Cytotoxicity Assay
The cytotoxicity of the compounds against cancer cell lines (e.g., KB, BC-1) and normal cell lines (e.g., Vero) is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability and calculate IC₅₀ values.
Research Implications and Future Directions
While this compound demonstrates moderate biological activity, its analogs, such as Deoxypreussomerin A, show superior efficacy.[1] This suggests that the preussomerin scaffold is a promising starting point for the development of new therapeutic agents. Future research should focus on:
-
Structural Optimization: Modification of the this compound structure to enhance potency and reduce cytotoxicity.
-
Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways affected by these compounds.
-
Biosynthetic Pathway Engineering: Comparative studies of preussomerin biosynthesis could identify key enzymes for derivatization to improve drug-like properties.[1]
References
Safety Operating Guide
Personal protective equipment for handling 3'-O-Demethylpreussomerin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3'-O-Demethylpreussomerin I, a fungal secondary metabolite with cytotoxic properties. Adherence to these protocols is essential to ensure personal safety and prevent contamination.
I. Understanding the Risks
II. Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound[5]. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable Gown (fluid-resistant)[4]- Double Gloves (chemotherapy-tested nitrile or neoprene)[3][6]- N95 or N100 Respirator (fit-tested)[6]- Safety Goggles and Face Shield[6] |
| Preparing Solutions | - Disposable Gown (fluid-resistant)[4]- Double Gloves (chemotherapy-tested nitrile or neoprene)[3][6]- Surgical Mask (within a certified Biological Safety Cabinet)[6]- Safety Goggles[2] |
| Cell Culture and In Vitro/In Vivo Experiments | - Disposable Gown (fluid-resistant)[4]- Double Gloves (chemotherapy-tested nitrile or neoprene)[3][6]- Surgical Mask[4]- Safety Goggles[2] |
| Waste Disposal | - Disposable Gown (fluid-resistant)[4]- Double Gloves (chemotherapy-tested nitrile or neoprene)[3][6]- N95 or N100 Respirator (if splash risk or aerosol generation is possible)- Safety Goggles and Face Shield[6] |
| Cleaning Spills | - Disposable Gown (fluid-resistant)[4]- Heavy-duty Gloves (e.g., industrial thickness latex or nitrile)[2]- N95 or N100 Respirator[4]- Safety Goggles and Face Shield[6] |
III. Experimental Protocols: Donning and Doffing PPE
A. Donning (Putting On) PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a disposable, fluid-resistant gown and tie it securely.
-
Respirator/Mask: If required, don a fit-tested N95 or N100 respirator. For work in a Biological Safety Cabinet (BSC), a surgical mask is sufficient to protect the sterile field[6]. Ensure a proper seal for respirators.
-
Eye and Face Protection: Put on safety goggles and a face shield if there is a risk of splashing[6].
-
Gloves: Don the first pair of chemotherapy-rated gloves, ensuring they extend over the cuffs of the gown. Don a second pair of gloves over the first.
B. Doffing (Taking Off) PPE
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown: Untie the gown and remove it by folding it inward on itself to contain any contamination.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator/Mask: Remove the respirator or mask.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
IV. Visual Guides to Safety Protocols
A. PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
References
- 1. This compound | 158204-29-6 | Benchchem [benchchem.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. ipservices.care [ipservices.care]
- 5. gerpac.eu [gerpac.eu]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
